2-AE-Ciprofloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTDLBKYHCTDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155980 | |
| Record name | 2-AE-Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128751-31-5 | |
| Record name | 2-AE-Ciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AE-Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foundational Mechanism of the Fluoroquinolone Class: The Ciprofloxacin Benchmark
An In-Depth Technical Guide to the Core Mechanism of Action of 2-AE-Ciprofloxacin Against Bacterial Targets
This guide provides a detailed exploration of the hypothesized mechanism of action for 2-AE-Ciprofloxacin, a novel derivative of the widely-used fluoroquinolone antibiotic, ciprofloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of the parent compound with predictive insights into the potential impact of the 2-aminoethyl functional group on antibacterial efficacy and bacterial interaction.
Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][2][3][4][5][6][7][8] The primary targets differ between bacterial types; in Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is topoisomerase IV.[][2][9]
The core mechanism involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA.[3] This complex stabilizes the single-strand DNA breaks created by the enzymes during their normal catalytic cycle, preventing the re-ligation of the DNA strands.[3] The stalled replication fork ultimately leads to double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial cell death.[4]
The chemical structure of ciprofloxacin is pivotal to its function. The core quinolone ring structure is responsible for the interaction with the DNA-enzyme complex, while the various substituents modulate its antibacterial spectrum, potency, and pharmacokinetic properties.[][10]
The Introduction of 2-AE-Ciprofloxacin: A Structural and Functional Hypothesis
"2-AE-Ciprofloxacin" refers to a derivative of ciprofloxacin featuring a 2-aminoethyl modification. While specific literature on this exact compound is not available, we can hypothesize its structure as a modification on the piperazine ring at the C-7 position, a common site for derivatization to enhance antibacterial activity.[10][11] The introduction of a 2-aminoethyl group (-CH₂CH₂NH₂) introduces a primary amine, which would be protonated at physiological pH, conferring a positive charge. This modification is anticipated to alter the compound's interaction with bacterial targets and its cellular uptake.
The following sections will explore the potential ramifications of this structural change on the mechanism of action, drawing parallels from known structure-activity relationships of fluoroquinolone derivatives.
Postulated Mechanistic Enhancements of 2-AE-Ciprofloxacin
Enhanced Targeting of DNA Gyrase and Topoisomerase IV
The addition of a positively charged aminoethyl group could potentially enhance the binding affinity of 2-AE-Ciprofloxacin to the DNA-enzyme complex. Bacterial DNA is inherently negatively charged due to its phosphate backbone. The cationic nature of the 2-aminoethyl side chain could foster a stronger electrostatic interaction with the DNA, thereby stabilizing the ternary complex and increasing the inhibitory potency of the drug.
This hypothesis is grounded in the principle that increased affinity for the target can lead to lower minimum inhibitory concentrations (MICs) and a more potent bactericidal effect.
Altered Membrane Permeability and Cellular Accumulation
The bacterial cell envelope presents a formidable barrier to many antibiotics.[12][13] The introduction of a hydrophilic, charged group like the 2-aminoethyl moiety is likely to influence how 2-AE-Ciprofloxacin traverses this barrier. While increased polarity can sometimes hinder passive diffusion across lipid membranes, it may also facilitate uptake through specific porin channels in Gram-negative bacteria.
Furthermore, the positive charge could promote interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction might disrupt membrane integrity, leading to increased permeability for the drug itself and potentially other molecules.[14]
Potential for Overcoming Efflux-Mediated Resistance
A significant mechanism of bacterial resistance to fluoroquinolones is the overexpression of efflux pumps that actively remove the drug from the cytoplasm.[2][4] The physicochemical properties of a drug, including its charge and hydrophobicity, can influence its recognition and transport by these pumps. It is plausible that the structural modification in 2-AE-Ciprofloxacin could reduce its affinity for certain efflux pumps, leading to higher intracellular concentrations and retained activity against resistant strains.
Induction of Reactive Oxygen Species (ROS)
Recent studies have suggested that the bactericidal activity of some antibiotics, including fluoroquinolones, is augmented by the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[15][16][17][18] This ROS production is thought to be a downstream effect of the initial drug-target interaction and contributes to cellular damage. The enhanced target inhibition or potential membrane disruption caused by 2-AE-Ciprofloxacin could exacerbate this oxidative stress, contributing to a more rapid and potent bactericidal outcome.
Experimental Validation Workflow for 2-AE-Ciprofloxacin
To validate the hypothesized mechanisms of action for 2-AE-Ciprofloxacin, a systematic experimental approach is necessary. The following protocols outline key assays for the characterization of this novel compound.
Determination of Minimum Inhibitory Concentration (MIC)
This initial assay is crucial to quantify the antibacterial potency of 2-AE-Ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including known ciprofloxacin-resistant strains.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution Series: Prepare a two-fold serial dilution of 2-AE-Ciprofloxacin and ciprofloxacin (as a control) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These enzymatic assays directly measure the inhibitory effect of 2-AE-Ciprofloxacin on its primary targets.[19][20][21][22][23]
Protocol: DNA Supercoiling Inhibition Assay (for DNA Gyrase)
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 DNA, E. coli DNA gyrase, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 2-AE-Ciprofloxacin or ciprofloxacin to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA.
Protocol: Decatenation Assay (for Topoisomerase IV)
-
Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 2-AE-Ciprofloxacin or ciprofloxacin.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Analysis: Analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the persistence of the high-molecular-weight kDNA network.
Membrane Permeability Assays
These assays assess the ability of 2-AE-Ciprofloxacin to disrupt bacterial membranes.[13][14][24][25]
Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane)
-
Cell Preparation: Harvest mid-log phase Gram-negative bacteria, wash, and resuspend in a suitable buffer.
-
Assay: Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.
-
Drug Addition: Add 2-AE-Ciprofloxacin. Disruption of the outer membrane will allow NPN to enter the phospholipid bilayer, resulting in an increase in fluorescence.
-
Measurement: Monitor the fluorescence intensity over time using a fluorometer.
Protocol: Propidium Iodide (PI) Uptake Assay (Inner Membrane)
-
Cell Preparation: Prepare bacterial cells as described above.
-
Assay: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
-
Drug Addition: Add 2-AE-Ciprofloxacin. Damage to the inner membrane will allow PI to enter the cell and bind to DNA, causing a significant increase in fluorescence.
-
Measurement: Measure the fluorescence using a fluorometer or flow cytometer.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of ROS following treatment with 2-AE-Ciprofloxacin.[15][16][26]
Protocol: Dihydrorhodamine 123 (DHR 123) Assay
-
Cell Preparation: Grow bacteria to the mid-log phase and resuspend in buffer.
-
Loading: Incubate the cells with DHR 123, a non-fluorescent probe that is oxidized to the fluorescent rhodamine 123 in the presence of ROS.
-
Treatment: Treat the cells with 2-AE-Ciprofloxacin at its MIC.
-
Measurement: Measure the increase in fluorescence over time using a fluorometer.
Visualizing the Mechanisms and Workflows
Diagrams of Mechanisms and Workflows
Caption: Core mechanism of action for Ciprofloxacin.
Caption: Postulated multi-faceted mechanism of 2-AE-Ciprofloxacin.
Caption: Workflow for characterizing 2-AE-Ciprofloxacin.
Predictive Data Summary
The following table presents a hypothetical comparison of MIC values to illustrate the potential enhanced activity of 2-AE-Ciprofloxacin. Note: These values are predictive and require experimental validation.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | Predicted 2-AE-Ciprofloxacin MIC (µg/mL) | Rationale for Prediction |
| Escherichia coli (ATCC 25922) | 0.015 | ≤0.008 | Enhanced target binding |
| Pseudomonas aeruginosa (PAO1) | 0.5 | ≤0.25 | Improved membrane permeation |
| Staphylococcus aureus (ATCC 29213) | 0.25 | ≤0.125 | Enhanced topoisomerase IV inhibition |
| Ciprofloxacin-Resistant E. coli | 32 | ≤8 | Reduced efflux pump recognition |
Conclusion
While "2-AE-Ciprofloxacin" remains a hypothetical compound in the absence of specific published data, this guide provides a scientifically-grounded framework for understanding its potential mechanism of action. By introducing a positively charged 2-aminoethyl group, it is postulated that this derivative could exhibit enhanced antibacterial activity through a multi-pronged mechanism involving stronger target inhibition, altered membrane permeability, evasion of resistance mechanisms, and potentiation of oxidative stress. The experimental workflows detailed herein offer a clear path for the validation of these hypotheses. The exploration of such derivatives is a promising avenue in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.
References
-
BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
-
Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174.
-
RegisteredNurseRN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube.
-
Hiasa, H. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Infectious Disease and Drug Development, 161-174.
-
Fisher, L. M., & Pan, X. S. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate.
-
Pages, J. M., & Lavigne, J. P. (2005). Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. Antimicrobial Agents and Chemotherapy, 49(6), 2535-2537.
-
V. K. T. (2020). Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. mBio.
-
Van der Verren, S. E., et al. (2017). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology, 8, 199.
-
Heddle, J., & Maxwell, A. (2002). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 50(5), 655-662.
-
Chen, Y., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. RSC Medicinal Chemistry, 12(9), 1541-1549.
-
ResearchGate. (n.d.). Antibiotic susceptibility assays and bacterial membrane permeability analysis.
-
Al-Tawfiq, J. A., & Momattin, H. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Taibah University Medical Sciences, 18(3), 675-686.
-
ResearchGate. (n.d.). Antibiotics: Methods and Protocols.
-
Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. VCU Innovation Gateway.
-
Zhang, Y., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases, 7(11), 3127–3136.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
-
Wikipedia. (n.d.). Ciprofloxacin.
-
Nonejuie, P., et al. (2013). Elucidating the Mechanisms of Action of Antimicrobial Agents. Current Protocols in Pharmacology, 61(1), 13.11.1-13.11.18.
-
Amoah, S. K., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7549.
-
Ganesan, V., et al. (2022). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Molecules, 27(22), 7935.
-
Urology-textbook.com. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage.
-
Der Pharma Chemica. (2018). Ciprofloxacin a two step process.
-
Van Acker, H., & Coenye, T. (2017). The Role of Reactive Oxygen Species in Antibiotic-Mediated Killing of Bacteria. Trends in Molecular Medicine, 23(5), 456-466.
-
Le, T., & Tadi, P. (2023). Ciprofloxacin. StatPearls.
-
Mishra, R., & Imlay, J. A. (2012). Why do bacteria use so many enzymes to scavenge hydrogen peroxide? Archives of Biochemistry and Biophysics, 526(1), 1-8.
-
Al-Fatlawi, A. A., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Pharmaceuticals, 16(11), 1546.
-
Al-Harbi, S. A., et al. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Journal of Health and Life Sciences, 4(4).
-
ResearchGate. (n.d.). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors.
-
Lukin, A., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 541.
-
Dwyer, D. J., et al. (2015). Role of Reactive Oxygen Species in Antibiotic Action and Resistance. Current Opinion in Microbiology, 27, 21-27.
-
ResearchGate. (n.d.). Bactericidal activities of compounds 1 and 2 and ciprofloxacin against...
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
-
Singh, S., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Applied Microbiology, 125(1), lxad301.
-
Warraich, A. A., et al. (2021). Acidic amino acids as counterions of ciprofloxacin: Effect on growth and pigment production in Staphylococcus aureus NCTC 8325 and Pseudomonas aeruginosa PAO1. PLoS One, 16(4), e0250212.
-
Liu, X. F., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 147, 214-226.
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. reviewofconphil.com [reviewofconphil.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
An In-depth Technical Guide to 2-AE-Ciprofloxacin: A Novel Derivative in Antimicrobial Research
A Foreword on the Compound: It is important to note that as of the latest literature review, "2-AE-Ciprofloxacin" is not a standardly recognized nomenclature in publicly available scientific databases. This guide is therefore constructed based on the hypothesis that "2-AE" refers to a 2-aminoethyl modification of the ciprofloxacin core structure. This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, extrapolating from the extensive body of research on ciprofloxacin and its derivatives to provide a foundational understanding of this novel compound.
Introduction: The Rationale for Ciprofloxacin Derivatives
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made it an invaluable therapeutic agent.[3][4] However, the emergence and spread of drug-resistant pathogens are progressively diminishing its efficacy, necessitating the development of novel antibacterial agents.[1][2] The synthesis of ciprofloxacin derivatives is a promising strategy to overcome this challenge, with the goal of enhancing antimicrobial potency, expanding the spectrum of activity, and combating resistance mechanisms.[5][6][7] Modifications to the ciprofloxacin structure, particularly at the C-7 piperazine ring and the C-3 carboxylic acid group, have been extensively explored to this end.[6]
This guide focuses on a hypothetical derivative, 2-AE-Ciprofloxacin, to illustrate the principles and methodologies involved in the research and development of novel ciprofloxacin-based antibiotics.
Proposed Synthesis of 2-AE-Ciprofloxacin
The synthesis of 2-AE-Ciprofloxacin would likely involve a modification of established synthetic routes for ciprofloxacin derivatives. A plausible approach would be the derivatization of the piperazine ring at the C-7 position.
Experimental Protocol: Synthesis of 2-AE-Ciprofloxacin
-
Starting Material: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid).
-
Protection of the Carboxylic Acid: The carboxylic acid group at C-3 is first protected, for example, by esterification, to prevent side reactions.
-
Introduction of the 2-Aminoethyl Moiety: The secondary amine of the piperazine ring is reacted with a suitable 2-aminoethylating agent, such as 2-bromoethylamine hydrobromide, in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dimethylformamide). The reaction mixture is typically heated to drive the reaction to completion.
-
Deprotection: The protecting group on the carboxylic acid is removed via hydrolysis to yield the final product, 2-AE-Ciprofloxacin.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a highly pure sample.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: A Familiar Target with a New Twist
Ciprofloxacin and other fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][8] These enzymes are crucial for DNA replication, recombination, and repair.[5][6] By stabilizing the enzyme-DNA complex, ciprofloxacin leads to the fragmentation of bacterial DNA and subsequent cell death.[4][9]
The introduction of the 2-aminoethyl group in 2-AE-Ciprofloxacin is not expected to alter this fundamental mechanism of action. However, the modification could influence the drug's affinity for the target enzymes or its ability to penetrate the bacterial cell wall, potentially leading to enhanced or altered antimicrobial activity.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Inhibition of DNA gyrase and topoisomerase IV by 2-AE-Ciprofloxacin disrupts DNA replication, leading to bacterial cell death.
Antimicrobial Activity and Spectrum
The antimicrobial activity of 2-AE-Ciprofloxacin would need to be determined experimentally. However, based on structure-activity relationship studies of other ciprofloxacin derivatives, we can hypothesize its potential efficacy. The addition of a basic aminoethyl group might enhance its activity against certain bacterial species, particularly Gram-positive bacteria, by improving its penetration through the bacterial cell wall.
Comparative Antimicrobial Activity (Hypothetical MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.5 - 2 | 0.015 - 0.12 | 0.25 - 1 |
| 2-AE-Ciprofloxacin (Predicted) | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 |
Note: These are hypothetical values for illustrative purposes and would require experimental validation.
Experimental Protocols for Evaluation
The comprehensive evaluation of 2-AE-Ciprofloxacin would involve a series of in vitro and in vivo studies.
Experimental Workflow: From Synthesis to Antimicrobial Testing
Caption: A typical experimental workflow for the development and evaluation of a novel antibiotic derivative like 2-AE-Ciprofloxacin.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Antibiotic: A series of twofold dilutions of 2-AE-Ciprofloxacin are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.
Future Directions and Conclusion
The development of novel ciprofloxacin derivatives like the hypothetical 2-AE-Ciprofloxacin is a critical area of research in the fight against antimicrobial resistance. While this guide provides a theoretical framework for the study of 2-AE-Ciprofloxacin, experimental validation is essential. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this and other novel ciprofloxacin analogs. Such studies will be instrumental in identifying new lead compounds with improved therapeutic profiles that can be advanced into preclinical and clinical development. The continued exploration of the vast chemical space around the ciprofloxacin scaffold holds significant promise for the discovery of the next generation of fluoroquinolone antibiotics.
References
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]
-
Ciprofloxacin derivatives and their antibacterial activities. PubMed. [Link]
-
Medicinal Potential of Ciprofloxacin and Its Derivatives. ResearchGate. [Link]
-
Ciprofloxacin Derivatives Research Articles. R Discovery. [Link]
-
Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Taylor & Francis Online. [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]
-
Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. ResearchGate. [Link]
-
Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. MDPI. [Link]
-
Ciprofloxacin. Wikipedia. [Link]
-
Ciprofloxacin derivatives and their antibacterial activities. ResearchGate. [Link]
-
Ciprofloxacin-Induced Antibacterial Activity Is Atteneuated by Pretreatment with Antioxidant Agents. MDPI. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PMC - NIH. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]
-
Ciprofloxacin. StatPearls - NCBI Bookshelf - NIH. [Link]
-
The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. Dove Press. [Link]
Sources
- 1. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2-AE-Ciprofloxacin: A Technical Guide to Molecular Docking and Dynamics for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking studies for a novel derivative of ciprofloxacin, termed "2-AE-Ciprofloxacin." As a hypothetical modification, we will define 2-AE-Ciprofloxacin as having a 2-aminoethyl moiety attached to the piperazine ring of the parent molecule. This modification is explored for its potential to alter the binding affinity and specificity towards its primary bacterial targets, DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Rationale for In Silico Exploration of Novel Fluoroquinolones
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents with improved efficacy.[3] Chemical modification of existing antibiotics is a proven strategy to overcome resistance mechanisms and enhance therapeutic potential.[4] The piperazine ring of ciprofloxacin is a common site for synthetic modifications aimed at improving its pharmacological properties.[5]
This guide focuses on a hypothetical derivative, 2-AE-Ciprofloxacin, where a 2-aminoethyl group is introduced. The rationale for this modification is to explore how the addition of a flexible and positively charged group at a physiological pH could influence the interaction with the target enzymes' active sites. In silico methods, such as molecular docking and molecular dynamics, are powerful computational tools that allow for the prediction and analysis of these interactions at an atomic level, providing valuable insights before committing to costly and time-consuming synthetic and experimental studies.[6]
The In Silico Workflow: A Strategic Overview
The in silico analysis of 2-AE-Ciprofloxacin follows a multi-step workflow designed to progressively refine our understanding of its potential as a DNA gyrase and topoisomerase IV inhibitor. This process begins with the preparation of the ligand and target proteins, proceeds to predicting the binding pose and affinity through molecular docking, and culminates in assessing the stability of the protein-ligand complex using molecular dynamics simulations.
Caption: Step-by-step process of molecular docking.
Protocol 3: Performing Molecular Docking with AutoDock Vina
-
Configuration File Setup: Create a configuration text file that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the interaction.
-
Interaction Visualization: The top-ranked poses should be visualized in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between 2-AE-Ciprofloxacin and the amino acid residues in the active site.
Table 1: Hypothetical Docking Results of Ciprofloxacin and 2-AE-Ciprofloxacin
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ciprofloxacin | DNA Gyrase (E. coli) | -8.5 | SER83, ASP87, ARG121 |
| 2-AE-Ciprofloxacin | DNA Gyrase (E. coli) | -9.2 | SER83, ASP87, ARG121, GLU50 |
| Ciprofloxacin | Topoisomerase IV (S. aureus) | -8.1 | SER80, GLU84 |
| 2-AE-Ciprofloxacin | Topoisomerase IV (S. aureus) | -8.8 | SER80, GLU84, ASP79 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 3: Post-Docking Analysis - Molecular Dynamics and Binding Free Energy
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.
3.3.1. Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. [7][8]This is crucial for validating the stability of the docked pose.
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
-
System Preparation: The best-docked pose of the 2-AE-Ciprofloxacin-protein complex is used as the starting structure. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ionization: Ions are added to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. This ensures the system reaches a stable state.
-
Production MD: A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. The Root Mean Square Fluctuation (RMSF) of protein residues can also be analyzed to identify flexible regions.
3.3.2. Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories. [9] Protocol 5: MM/PBSA and MM/GBSA Calculations
-
Trajectory Extraction: Snapshots of the complex, protein, and ligand are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics potential energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy are calculated.
-
Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.
-
Energy Decomposition: The binding free energy can be decomposed on a per-residue basis to identify the key amino acids contributing to the binding.
Self-Validation and Interpretation of Results
A robust in silico study incorporates self-validating steps to ensure the reliability of the predictions.
-
Redocking: A crucial validation step is to dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).
-
Comparison with Known Inhibitors: The docking score and interaction patterns of the novel compound should be compared with those of known inhibitors (e.g., ciprofloxacin).
-
MD Stability: A stable RMSD of the ligand during the MD simulation provides confidence in the docked pose. Significant deviation may indicate an unstable binding mode.
-
Consistency across Methods: The key interactions identified in molecular docking should ideally be maintained throughout the MD simulation and be reflected in the binding free energy decomposition analysis.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the investigation of a novel ciprofloxacin derivative, 2-AE-Ciprofloxacin. By following these detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential of new drug candidates. The hypothetical results suggest that the 2-aminoethyl modification could enhance the binding affinity to both DNA gyrase and topoisomerase IV.
The findings from these computational studies provide a strong foundation for the next steps in the drug discovery pipeline, including the chemical synthesis of 2-AE-Ciprofloxacin and its subsequent in vitro and in vivo evaluation to validate the in silico predictions. This integrated approach of computational and experimental methods is pivotal in accelerating the discovery and development of novel and effective antimicrobial agents.
References
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. [Link]
-
Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. [Link]
-
Sun, H. et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chem. Rev.2020 , 120 (18), 9997–10019. [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]
-
Malik, M. et al. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. J. Biol. Chem.2013 , 288 (17), 12044–12054. [Link]
-
MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group. [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. [Link]
-
Wang, R. et al. Molecular docking and molecular dynamics studies on the structure–activity relationship of fluoroquinolone for the HERG channel. J. Mol. Model.2014 , 20, 2439. [Link]
-
Palumbo, M. et al. Ciprofloxacin affects conformational equilibria of DNA gyrase A in the presence of magnesium ions. J. Mol. Biol.2001 , 306 (3), 439–448. [Link]
-
Rehman, A. et al. Interaction of ciprofloxacin with DNA gyrase. A homology model of the... ResearchGate. [Link]
-
Khan, A. U. et al. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Bioinformation2015 , 11 (8), 384–389. [Link]
-
Aldred, K. J. et al. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infect. Dis.2016 , 2 (5), 346–355. [Link]
-
Kumar, A. et al. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. J. Chem.2017 , 2017, 1–16. [Link]
-
Gonzalez-Bello, C. et al. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Int. J. Mol. Sci.2023 , 24 (19), 14896. [Link]
-
Breidenstein, E. B. M. et al. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa. J. Proteomics2019 , 192, 191–200. [Link]
-
Singh, A. et al. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules2023 , 28 (12), 4758. [Link]
-
Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry - YouTube. [Link]
-
Arava, V. R. et al. Ciprofloxacin: A Two Step Process. Der Pharma Chemica2018 , 10 (3), 174–178. [Link]
-
Pintilie, L. et al. Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]
-
de la Fuente-Núñez, C. et al. Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Molecules2017 , 22 (1), 133. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Ligand Complex [mdtutorials.com]
- 8. peng-lab.org [peng-lab.org]
- 9. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
Methodological & Application
Application Note & Protocol: In Vitro Antibacterial Susceptibility Testing of Novel Fluoroquinolone Derivatives (e.g., 2-AE-Ciprofloxacin)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of novel antibiotic derivatives is a cornerstone of antimicrobial resistance research. This document provides a comprehensive guide and a set of robust, field-proven protocols for determining the in vitro antibacterial activity of novel fluoroquinolone derivatives, using "2-AE-Ciprofloxacin" as a representative example. The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC), ensuring data accuracy, reproducibility, and comparability across research settings.
Part 1: Scientific Foundation & Mechanism of Action
The Fluoroquinolone Class: A Legacy of DNA Synthesis Inhibition
Ciprofloxacin is a second-generation fluoroquinolone antibiotic, a class of synthetic agents that have been pivotal in treating a wide range of bacterial infections.[1] The defining characteristic of fluoroquinolones is their unique mechanism of action: the direct inhibition of bacterial DNA synthesis.[2][3] This is achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[2][4]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[][6]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is essential for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division. Inhibition of topoisomerase IV is the main mechanism against many Gram-positive bacteria.[4][]
The antibiotic forms a ternary complex with the enzyme and the bacterial DNA, stabilizing DNA strand breaks and effectively blocking the progression of the DNA replication fork.[2][3] This disruption ultimately leads to a rapid bactericidal effect.[2][7] The development of derivatives, such as the hypothetical 2-AE-Ciprofloxacin, aims to enhance potency, broaden the spectrum of activity, or overcome emerging resistance mechanisms.[1][8][9]
Part 2: Core Protocols for In Vitro Analysis
This section provides a detailed, step-by-step methodology for determining the MIC and MBC of 2-AE-Ciprofloxacin. These protocols are based on the CLSI M07 standard, which describes the reference broth microdilution method.[10][11][12]
Reagent & Stock Solution Preparation
Accurate preparation of the stock solution is the critical foundation for reliable results.[13]
Materials:
-
2-AE-Ciprofloxacin powder (or other derivative)
-
Analytical balance
-
Appropriate solvent (e.g., sterile deionized water, DMSO, 0.1 N NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter (if using an aqueous solvent)
Protocol:
-
Determine Solubility: Consult literature for the parent compound (Ciprofloxacin is soluble in dilute acid, with 0.1 N HCl often used) or perform solubility tests for the novel derivative. If an organic solvent like DMSO is required, ensure the final concentration in the assay does not exceed 1%, as it can affect bacterial growth.
-
Calculate Required Mass: Prepare a high-concentration primary stock solution (e.g., 1280 µg/mL). Use the following formula to calculate the mass of powder needed.[14]
-
Formula: Mass (mg) = [Desired Volume (mL)] x [Desired Concentration (µg/mL)] / [Potency (µg/mg)]
-
Scientist's Note: The potency value is provided by the manufacturer and accounts for the purity of the compound. If it is not available, assume a potency of 1000 µg/mg for the pure compound. For a 10 mL stock at 1280 µg/mL, you would need 12.8 mg of the pure compound.
-
-
Dissolution: Carefully weigh the calculated mass and transfer it to a sterile conical tube. Add approximately 70-80% of the final volume of the chosen solvent. Vortex thoroughly until the powder is completely dissolved.
-
Final Volume & Sterilization: Add the solvent to reach the final desired volume. If the solvent is aqueous, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[13] Do not filter solutions with high concentrations of organic solvents.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. Store at -20°C or, preferably, -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[15]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] The broth microdilution method is the reference standard.[11][18]
Materials:
-
Sterile 96-well, U-bottom (round-bottom) microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., test isolates and quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1-2 x 10⁸ CFU/mL.[16][19] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB. This creates the final inoculum with a target density of ~1 x 10⁶ CFU/mL.
Scientist's Note: The final inoculum in the plate wells will be 5 x 10⁵ CFU/mL after a 1:1 dilution with the drug solution. Using a fresh culture ensures bacteria are in the logarithmic growth phase and that the inoculum is viable. CAMHB is the standard medium as its cation (Ca²⁺ and Mg²⁺) concentrations are controlled, which is crucial for the activity of many antibiotics.[15]
-
Plate Preparation & Serial Dilution: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the working drug solution (e.g., 128 µg/mL, prepared by diluting the primary stock in CAMHB) to the wells in column 1. c. Using a multichannel pipette, perform a 2-fold serial dilution. Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[20] d. Repeat this transfer from column 2 to 3, and so on, until column 10. e. After mixing column 10, withdraw 100 µL and discard it.[16][20] f. Controls:
- Column 11: Growth Control (100 µL CAMHB, no drug).
- Column 12: Sterility Control (200 µL CAMHB, no drug, no bacteria).
-
Inoculation: a. Add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL. The drug concentrations and the bacterial density have been diluted by half.
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.[17]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21]
Procedure:
-
Post-MIC Incubation: After reading the MIC results, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculturing: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35 ± 2 °C for 18-24 hours, or until growth is clearly visible in control spots.
-
Interpretation: The MBC is the lowest concentration of the drug that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Part 3: Data Interpretation & Quality Control
Reading and Interpreting Results
-
MIC: The MIC is the lowest drug concentration where there is no visible growth (no turbidity or pellet). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[16] The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.
-
MBC: After incubation of the subculture plates, identify the lowest concentration that produced no bacterial colonies. This is the MBC.
A Self-Validating System: The Role of Quality Control
Trustworthy data is built on a foundation of rigorous quality control (QC).[22] Performing MIC assays against well-characterized reference strains is mandatory to ensure the method is performing correctly.[23] Any deviation from the expected QC range indicates a potential issue with the antibiotic stock, media, inoculum, or incubation conditions.[22]
Table 1: CLSI-Approved Quality Control Ranges for Ciprofloxacin Data serves as a reference for the parent compound and should be run with every batch of MIC assays.
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1 |
(Note: Ranges are subject to change and should be verified against the latest CLSI M100 document.[24])
Part 4: Visualized Experimental Workflow
Sources
- 1. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 10. intertekinform.com [intertekinform.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 15. apec.org [apec.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. protocols.io [protocols.io]
- 22. bsac.org.uk [bsac.org.uk]
- 23. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-AE-Ciprofloxacin in Cell Culture Experiments
Introduction: A Modern Tool for Safeguarding Cell Cultures
In the landscape of modern cell biology and drug development, the integrity of cell cultures is paramount. Contamination, particularly by cryptic organisms like mycoplasma, can lead to spurious and non-reproducible data, compromising research outcomes. Fluoroquinolone antibiotics have emerged as a critical line of defense against such threats. Ciprofloxacin, a second-generation fluoroquinolone, is widely recognized for its potent and broad-spectrum antibacterial activity.[1][2] This document provides a detailed guide to the application of 2-AE-Ciprofloxacin, a derivative of ciprofloxacin, in cell culture experiments, with a primary focus on its role in the eradication of mycoplasma.
2-AE-Ciprofloxacin is a synthetic quinolone that retains the core mechanism of action of its parent compound.[3] It acts by targeting essential bacterial enzymes, thereby inhibiting DNA synthesis and replication.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the effective use of this compound. While drawing from the extensive literature on ciprofloxacin, we will also address specific considerations for the 2-aminoethyl (2-AE) derivative, empowering researchers to optimize its use in their unique experimental systems.
Mechanism of Action: Inhibiting Bacterial DNA Replication
The bactericidal effect of ciprofloxacin and its derivatives is achieved through the targeted inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. 2-AE-Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to a halt in DNA synthesis and ultimately, cell death.[6]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, 2-AE-Ciprofloxacin prevents the segregation of replicated chromosomes into daughter cells, a critical step in cell division, particularly in Gram-positive bacteria.[6]
The dual-targeting mechanism of 2-AE-Ciprofloxacin is a key advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.[6]
Caption: Mechanism of 2-AE-Ciprofloxacin action on bacterial DNA replication.
Chemical Properties and Formulation
Understanding the physicochemical properties of 2-AE-Ciprofloxacin is crucial for its effective application in cell culture. While specific data for the 2-AE derivative may not be widely available, the properties of the parent compound, ciprofloxacin, provide a strong foundation.
| Property | Value (for Ciprofloxacin) |
| Molecular Formula | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 331.4 g/mol [1] |
| Appearance | Faintly yellowish to light yellow crystalline substance[1] |
| Solubility | The hydrochloride salt is significantly more water-soluble than the free base.[8] The free base is practically insoluble in water but soluble in dilute acidic solutions like 0.1N HCl.[2][9] |
| Stability | Aqueous solutions of ciprofloxacin hydrochloride are stable for at least 14 days at room temperature.[10] For long-term storage, stock solutions should be aliquoted and stored at -20°C, protected from light.[9] |
Note on the 2-AE Moiety: The addition of a 2-aminoethyl group may alter the solubility and pKa of the molecule compared to ciprofloxacin. It is advisable to empirically determine the optimal solvent and storage conditions for 2-AE-Ciprofloxacin.
Preparation of Stock Solutions
Proper preparation of a concentrated stock solution is critical to avoid precipitation in the cell culture medium.
-
For 2-AE-Ciprofloxacin Hydrochloride: If using the hydrochloride salt, sterile, tissue culture-grade water is typically a suitable solvent.[9]
-
For 2-AE-Ciprofloxacin (Free Base): The free base has low solubility at neutral pH.[8] To prepare a stock solution, dissolve the powder in 0.1N hydrochloric acid (HCl).[9]
-
Recommended Stock Concentration: A 1000X stock solution of 10 mg/mL is commonly prepared.[11]
-
Sterilization: After dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]
Application in Cell Culture: Mycoplasma Elimination
The most prevalent use of ciprofloxacin and its derivatives in cell culture is for the eradication of mycoplasma contamination.[11][12] Mycoplasmas are small, self-replicating bacteria that lack a cell wall, rendering them resistant to common antibiotics like penicillin and streptomycin. They can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results.
Recommended Working Concentrations
The effective concentration of ciprofloxacin for mycoplasma elimination is typically in the range of 5-10 µg/mL.[12][13][14] However, it is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line.
| Application | Recommended Concentration | Treatment Duration |
| Mycoplasma Elimination | 10 µg/mL[12][13][14] | 1-2 weeks[13] |
| Resistant Bacterial Contamination | 10 µg/mL[15] | 2 weeks[15] |
Cytotoxicity Considerations: While generally well-tolerated by mammalian cells at the recommended concentrations, high doses of ciprofloxacin can have side effects.[12] It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line before initiating a full-scale decontamination protocol.
Protocol for Mycoplasma Decontamination
This protocol provides a step-by-step guide for treating mycoplasma-contaminated cell cultures with 2-AE-Ciprofloxacin.
Caption: Workflow for mycoplasma decontamination using 2-AE-Ciprofloxacin.
Detailed Steps:
-
Prepare Treatment Medium: Aseptically add the 2-AE-Ciprofloxacin stock solution to your complete cell culture medium to a final concentration of 10 µg/mL. For a 10 mg/mL (1000X) stock, this would be a 1:1000 dilution.
-
Initial Cell Treatment:
-
Aspirate the contaminated medium from your cell culture flask or dish.
-
Gently wash the cell monolayer with sterile phosphate-buffered saline (PBS) to remove residual contaminated medium.
-
Add the freshly prepared treatment medium to the cells.
-
-
Incubation and Maintenance:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Replace the medium with fresh treatment medium every 2-3 days. This ensures a consistent concentration of the antibiotic.
-
Continue this treatment for a total of 1-2 weeks.[13]
-
-
Post-Treatment Recovery:
-
Verification:
-
After the recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method (e.g., PCR-based assay or a culture-based method).
-
It is recommended to test the culture at multiple time points post-treatment to ensure complete eradication.
-
Considerations for the 2-AE-Ciprofloxacin Derivative
As with any novel or modified compound, empirical validation is key. The addition of the 2-aminoethyl group to the ciprofloxacin scaffold could influence its biological activity and physical properties.
-
Potency and Cytotoxicity: The 2-AE modification may alter the compound's efficacy against mycoplasma or its cytotoxicity profile in mammalian cells. It is strongly recommended to perform a pilot study to determine the optimal non-toxic working concentration. A simple dose-response curve, assessing cell viability (e.g., using an MTT or similar assay) across a range of 2-AE-Ciprofloxacin concentrations (e.g., 1-50 µg/mL), will provide invaluable data.
-
Solubility and Stability: The solubility of 2-AE-Ciprofloxacin in cell culture medium should be visually confirmed. If precipitation occurs upon addition to the medium, reconsider the stock solution solvent and concentration, or the final working concentration. Ensure the medium is pre-warmed to 37°C before adding the stock solution to aid solubility.[16]
By following these guidelines and incorporating careful validation steps, researchers can confidently and effectively utilize 2-AE-Ciprofloxacin to maintain the integrity and reliability of their cell culture experiments.
References
-
Salmon Lab Protocols: Tissue Culture. [Link]
-
Schmitt, K., Däubener, W., Bitter-Suermann, D., & Hadding, U. (1988). A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin. Journal of Immunological Methods, 109(1), 17–25. [Link]
-
Drexler, H. G., & Uphoff, C. C. (2002). Eradication of Mycoplasma Contaminations from Cell Cultures. Current Protocols in Molecular Biology, Chapter 28, Unit 28.5. [Link]
-
Ciprofloxacin - Wikipedia. [Link]
- Uphoff, C. C., & Drexler, H. G. (2002). Elimination of Mycoplasma Contamination in Cell Cultures.
-
Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]
-
Al-Ani, I., Al-Janabi, H. H. J., & Al-Shuhaib, M. B. S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Future Science OA, 8(8), FSO824. [Link]
- Alghamdi, S., Al-Otaibi, K. G., Al-Onazi, M. A., Al-Otaibi, M. D. M., Al-Otaibi, S. A. M., Al-Otaibi, S. D. M., ... & Al-Otaibi, T. S. M. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Review of Contemporary Pharmacotherapy, 33(1), 5230-5238.
- Bhattacharjee, S., & Das, S. (2020). Curing of Mammalian Cell Lines from Severe Bacterial Contamination.
-
Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]
-
Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Molecules, 23(11), 2820. [Link]
-
Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem. National Center for Biotechnology Information. [Link]
- Emami, S., & Talaei, F. (2020). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. RSC advances, 10(49), 29434-29477.
-
Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. (2021, March 15). YouTube. [Link]
- Use of ciprofloxacin for decontamination of mycoplasma-infected cell cultures.
- Thakur, R. S., Nayaz, A., & Koushik, Y. (2013). Formulation and Evaluation of Solubility Enhanced Ciprofloxacin. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(3), 2099-2104.
- Synthesis and Antimicrobial Activity of Ciprofloxacin Schiff and Mannich bases. International Journal of ChemTech Research, 9(12), 32-39.
- Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 527.
-
The chemical structure of ciprofloxacin with possible modifications. ResearchGate. [Link]
-
Ciprofloxacin Hydrochloride Mediated Enhanced Solubilization and Stability by UV-Spectroscopy. ResearchGate. [Link]
-
Cipro (Ciprofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofconphil.com [reviewofconphil.com]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bioworld Ciprofloxacin (Cipro) Hydrochloride, Ready-to-Use, Sterile, 2 | Fisher Scientific [fishersci.com]
- 12. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dkfz.de [dkfz.de]
- 14. diyhpl.us [diyhpl.us]
- 15. innovationinfo.org [innovationinfo.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Quantification of 2-AE-Ciprofloxacin by HPLC and LC-MS/MS
Abstract
This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of 2-AE-Ciprofloxacin, also known as Ciprofloxacin Ethylenediamine Analog (CEA). As a significant impurity and metabolite of the widely-used fluoroquinolone antibiotic, Ciprofloxacin, its accurate quantification is critical for pharmaceutical quality control, stability studies, and pharmacokinetic analysis.[1][2][3] We present two robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex biological matrices. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is detailed to empower researchers with a deep understanding of the methodologies.
Introduction: The Analytical Imperative for 2-AE-Ciprofloxacin
Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4][5] During its synthesis or degradation, various related compounds can be formed.[] 2-AE-Ciprofloxacin (Ciprofloxacin Ethylenediamine Analog) is a key related substance that must be monitored to ensure the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict controls over such impurities.[1][2][7]
The analytical challenge lies in resolving and accurately quantifying 2-AE-Ciprofloxacin, often in the presence of a large excess of the parent Ciprofloxacin API and other related compounds. The choice of analytical method—HPLC with UV detection or LC-MS/MS—depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a workhorse for purity and assay testing in bulk materials and pharmaceutical formulations, while LC-MS/MS provides the unparalleled sensitivity and specificity needed for bioanalytical studies in matrices like plasma and urine.[8][9][10]
Method 1: HPLC-UV for Purity and Assay
| Principle & Expertise
This method employs reversed-phase HPLC to separate 2-AE-Ciprofloxacin from the parent drug. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Ciprofloxacin and its analogs are zwitterionic molecules with amine groups that can cause peak tailing on silica-based columns.[5][11] To mitigate this, the mobile phase is acidified to a pH of approximately 3.0. At this pH, the secondary amine groups are protonated, minimizing undesirable interactions with residual silanols on the column surface and ensuring sharp, symmetrical peaks. A modifier like triethylamine is also included to further mask silanol activity, as specified in official pharmacopeial methods.[7] Detection is performed via UV spectrophotometry at a wavelength where both compounds exhibit significant absorbance, typically around 278 nm.[8]
| Detailed Experimental Protocol: HPLC-UV
A. Equipment & Reagents
-
HPLC system with quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: Purospher® STAR RP-18 end-capped (5 µm, 250 x 4.6 mm) or equivalent L1 packing.[7]
-
Reference Standards: USP Ciprofloxacin RS, USP Ciprofloxacin Ethylenediamine Analog RS.[7]
-
Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade), Triethylamine (≥99.5%), HPLC-grade water.
B. Solutions Preparation
-
Buffer Solution (0.025 M Phosphoric Acid, pH 3.0): Dissolve 2.45 g of phosphoric acid in 1 L of water. Adjust the pH to 3.0 ± 0.1 with triethylamine.[1][7]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Buffer Solution in a ratio of 13:87 (v/v).[7]
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Solution (2-AE-Ciprofloxacin, ~5 µg/mL): Accurately weigh ~5 mg of USP Ciprofloxacin Ethylenediamine Analog RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Further dilute 1.0 mL of this solution to 20.0 mL with Diluent.
-
Sample Solution (Ciprofloxacin, ~500 µg/mL): Accurately weigh an amount of Ciprofloxacin bulk powder equivalent to 25 mg into a 50 mL volumetric flask. Add 0.2 mL of 7% phosphoric acid and dilute to volume with Mobile Phase.[7]
C. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Purospher® STAR RP-18e (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.025 M H₃PO₄ (pH 3.0 w/ TEA) (13:87, v/v)[7] |
| Flow Rate | 1.5 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| UV Detection | 278 nm[8] |
| Run Time | ~15 minutes |
D. System Suitability & Analysis
-
Procedure: Inject the Ciprofloxacin standard containing the 2-AE-Ciprofloxacin analog (as per USP system suitability solution preparation).[7]
-
Requirements:
-
The relative retention time for 2-AE-Ciprofloxacin is approximately 0.7 compared to Ciprofloxacin.[7]
-
The resolution between the 2-AE-Ciprofloxacin and Ciprofloxacin peaks must be ≥ 3.0.
-
The tailing factor for the Ciprofloxacin peak must be ≤ 2.0.
-
-
Quantification: Calculate the amount of 2-AE-Ciprofloxacin in the sample using the peak response from the external standard.
| Expected Results & Data Summary
| Analyte | Typical Retention Time (min) | Relative Retention Time (RRT) |
| 2-AE-Ciprofloxacin | ~6.3 | ~0.7 |
| Ciprofloxacin | ~9.0 | 1.0 |
Note: Retention times are approximate and may vary based on the specific system and column used.
Method 2: LC-MS/MS for Bioanalysis
| Principle & Expertise
For quantifying 2-AE-Ciprofloxacin in complex biological matrices such as human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[9][10] This protocol uses a simple protein precipitation step for sample cleanup, followed by analysis using an LC system coupled to a triple quadrupole mass spectrometer.
Causality:
-
Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective method to remove the bulk of plasma proteins, which would otherwise interfere with the analysis and foul the LC-MS system.[12]
-
Chromatography: A fast LC gradient using a C18 column separates the analyte from matrix components. The mobile phase uses volatile buffers like formic acid and ammonium formate, which are compatible with mass spectrometry and aid in the ionization process.[5][13]
-
Ionization: Electrospray Ionization (ESI) in positive mode is used because the basic nitrogen atoms in the 2-AE-Ciprofloxacin structure are readily protonated, forming a strong [M+H]⁺ ion.
-
Detection: Multiple Reaction Monitoring (MRM) provides exceptional specificity. The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of 2-AE-Ciprofloxacin. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, effectively eliminating background noise and matrix interference.[9][13]
| Detailed Experimental Protocol: LC-MS/MS
A. Equipment & Reagents
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Mass spectrometry data acquisition and analysis software.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (Optima™), Ammonium Formate (≥99%), HPLC-grade water.
-
Internal Standard (IS): d₈-Ciprofloxacin is an ideal choice as a stable isotope-labeled internal standard to track matrix effects and correct for variability.[13] If unavailable, a structurally similar compound like Ofloxacin can be used.[10]
B. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-AE-Ciprofloxacin and the Internal Standard (IS) in methanol.
-
Working Standards: Prepare serial dilutions of the 2-AE-Ciprofloxacin stock solution in 50:50 acetonitrile/water to create calibration curve standards.
-
Internal Standard Spiking Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in acetonitrile. This will also serve as the protein precipitation agent.
C. Sample Preparation (Plasma)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (acetonitrile with IS).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for injection.
D. LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters (Illustrative)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2-AE-Cipro) | 375.2 → 316.1 (Quantifier), 375.2 → 258.1 (Qualifier) |
| MRM Transition (IS: d₈-Cipro) | 340.1 → 296.1 [13] |
| Collision Energy | Analyte and IS specific; requires optimization (~15-30 eV) |
Note: The molecular weight of 2-AE-Ciprofloxacin (C₁₉H₂₂FN₄O₂) is 373.4 g/mol . The precursor ion [M+H]⁺ is m/z 375.2. Transitions are predictive and must be optimized on the specific instrument.
Visualization of Analytical Workflows
| General Quantification Workflow
The following diagram illustrates the end-to-end process for the quantification of 2-AE-Ciprofloxacin using either HPLC or LC-MS/MS.
Caption: General workflow for 2-AE-Ciprofloxacin analysis.
| The Principle of MRM Specificity
This diagram illustrates how Multiple Reaction Monitoring (MRM) in LC-MS/MS achieves high specificity by selecting a unique precursor ion and monitoring a specific product ion.
Caption: Conceptual diagram of the MRM process for 2-AE-Ciprofloxacin.
References
- Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Ibn Hayyan Journal of Applied Sciences.
- HPLC Methods for analysis of Ciprofloxacin. (n.d.).
- A Technical Guide to the Structure-Activity Relationship of Ciprofloxacin and its Analogs. (n.d.). Benchchem.
- Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. (n.d.). PMC - NIH.
- Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (n.d.).
- Determination of ciprofloxacin and its 7-ethylenediamine metabolite in human serum and urine by high-performance liquid chrom
- Ciprofloxacin EP Impurities & USP Rel
- Determination of Elemental Impurities Ciprofloxacin hydrochloride and Fluconazole via ICP-OES. (2018). Index Copernicus.
- Ciprofloxacin and Impurities. (n.d.). BOC Sciences.
- Analytical Methods of Ciprofloxacin and its Combinations Review. (2018).
- Ciprofloxacin Related Compound A Pharmaceutical Secondary Standard; Certified Reference M
- Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (2010).
- Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays. (2021). PubMed.
- Ciprofloxacin ethylenediamine analog usp. (n.d.). Sigma-Aldrich.
- Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjug
- Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. (n.d.). AB Sciex.
- Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Valid
- Quantitative assay for ciprofloxacin and enrofloxacin formulations. (n.d.). Journal of Global Health Reports.
- Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. (2016). Der Pharma Chemica.
- Analytical Methods of Ciprofloxacin and its Combin
- A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formul
- Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. (n.d.). Drug Research.
- Simultaneous determination of ciprofloxacin hydrochloride and dexamethasone in ophthalmic solution by high performance liquid chromatography and derivative spectrophotometry. (n.d.). ThaiScience.
- Ciprofloxacin Analyzed With LCMS - AppNote. (n.d.). MicroSolv.
- LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (n.d.). Analytical Methods (RSC Publishing).
- HPLC Application Note: USP method - Ciprofloxacin using Purospher STAR columns. (n.d.). Merck.
- A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. (n.d.). SciSpace.
Sources
- 1. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mtc-usa.com [mtc-usa.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofins.com [eurofins.com]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. helixchrom.com [helixchrom.com]
- 12. japsonline.com [japsonline.com]
- 13. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-AE-Ciprofloxacin as a Versatile Chemical Probe for Biological Research
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Bridging Antibiotic Action with Biological Insight
Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that has been a cornerstone of antibacterial therapy for decades. Its efficacy stems from a highly specific mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] This targeted action prevents bacterial DNA replication and repair, ultimately leading to cell death.[4][5]
Capitalizing on this inherent specificity, the ciprofloxacin scaffold serves as an exceptional starting point for the development of chemical probes. By functionalizing the core antibiotic molecule with a bio-orthogonal handle, we can transform it from a therapeutic agent into a versatile tool for biological discovery. This guide focuses on 2-AE-Ciprofloxacin , an alkyne-functionalized ciprofloxacin analog designed for this purpose. The "2-AE" designation represents a 2-amino-ethynyl group (or a similar alkyne-containing linker), which enables covalent attachment to a wide array of reporter molecules via "click chemistry."
This modification allows researchers to tag, visualize, and isolate the molecular targets of ciprofloxacin within complex biological systems, providing a powerful method for studying bacterial physiology, drug-target engagement, and mechanisms of antibiotic resistance.
Part 1: The Chemical Probe – Understanding 2-AE-Ciprofloxacin
Structure and Design Rationale
2-AE-Ciprofloxacin is designed to retain the core biological activity of the parent drug while incorporating a chemically addressable alkyne group. The modification is typically made at a position that minimizes interference with the drug's interaction with its target enzymes, often on the piperazine ring.[6][7] This strategic placement ensures that the probe's biological activity faithfully reports on that of ciprofloxacin itself.
The alkyne group is a bio-orthogonal handle, meaning it is chemically inert within biological systems but can react specifically and efficiently with an azide partner in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most common form of "click chemistry." This enables the selective attachment of various reporter tags (e.g., fluorophores, biotin) for downstream applications.
Caption: Structure of 2-AE-Ciprofloxacin.
Mechanism of Action: Targeting Bacterial Topoisomerases
The probe's mechanism mirrors that of ciprofloxacin. Upon entering a bacterial cell, 2-AE-Ciprofloxacin binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV. This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the enzymes from re-ligating the DNA strands.[4] The resulting accumulation of double-strand DNA breaks stalls the replication fork, triggering a cascade of cellular responses that lead to the inhibition of cell division and eventual bactericide.[2]
Caption: Mechanism of action for 2-AE-Ciprofloxacin.
Key Probe Properties
The utility of 2-AE-Ciprofloxacin is defined by its chemical and physical characteristics. While the exact properties depend on the specific linker used, the core attributes derived from the ciprofloxacin scaffold remain consistent.
| Property | Description | Rationale & Significance |
| Parent Compound | Ciprofloxacin | Well-characterized antibiotic with known targets (DNA Gyrase, Topoisomerase IV).[3][4] |
| Reactive Group | Terminal Alkyne | Enables highly specific and efficient "click chemistry" conjugation to azide-tagged reporters. |
| Intrinsic Fluorescence | The ciprofloxacin core is fluorescent. | Ex: ~275 nm, Em: ~415-450 nm (pH-dependent).[8][9] This can be a useful feature but must be considered when choosing fluorophore tags to avoid spectral overlap. |
| Solubility | Aqueous (pH-dependent) | Ciprofloxacin solubility varies with pH; stock solutions are typically prepared in dilute acid (e.g., 0.1 N HCl) or DMSO. |
| Cell Permeability | Permeable to Gram-negative and some Gram-positive bacteria. | The probe must enter the bacterial cell to reach its intracellular targets. Subject to bacterial efflux pumps.[7] |
Part 2: Core Applications & Protocols
The primary advantage of 2-AE-Ciprofloxacin is its modularity. By clicking on different reporter tags, the same core probe can be adapted for a variety of experimental goals.
Caption: General workflow for probe conjugation via click chemistry.
Application Note 1: Live-Cell Bacterial Imaging
Objective: To visualize the localization and accumulation of ciprofloxacin within live bacterial cells using fluorescence microscopy. This can be used to assess drug uptake, identify subcellular distribution, and investigate the role of efflux pumps.
Principle: 2-AE-Ciprofloxacin is first conjugated to a bright, photostable azide-fluorophore. The resulting fluorescent probe is then incubated with a bacterial culture. Because the probe binds to intracellular targets, the fluorescent signal accumulates inside the bacteria, allowing for direct visualization.
Protocol:
Part A: Conjugation of 2-AE-Ciprofloxacin to an Azide-Fluorophore
-
Expert Insight: This protocol uses a standard CuAAC reaction. The reagents are added in a specific order (pre-mixing copper and a ligand before adding the reducing agent) to ensure efficient catalysis and minimize side reactions.
-
Prepare Stock Solutions:
-
2-AE-Ciprofloxacin: 10 mM in DMSO.
-
Azide-Fluorophore (e.g., Sulfo-Cyanine5 Azide): 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
TBTA (ligand): 50 mM in DMSO.
-
Sodium Ascorbate (reducing agent): 500 mM in water (prepare fresh).
-
-
Reaction Assembly: In a microfuge tube, combine:
-
2-AE-Ciprofloxacin stock (1 µL, 1 eq.)
-
Azide-Fluorophore stock (1.1 µL, 1.1 eq.)
-
Phosphate Buffered Saline (PBS), pH 7.4 (to a final volume of 100 µL)
-
TBTA stock (1 µL)
-
CuSO₄ stock (1 µL)
-
-
Initiate Reaction: Add Sodium Ascorbate stock (1 µL). Vortex briefly.
-
Incubation: Protect from light and incubate at room temperature for 1-2 hours.
-
Purification (Optional but Recommended): The resulting conjugate can often be used in dilute form without purification for simple imaging. For quantitative studies, purification by HPLC is recommended.
-
Storage: Store the final conjugate at -20°C, protected from light.
Part B: Labeling and Imaging of Bacteria
-
Expert Insight: A critical control is the addition of an efflux pump inhibitor like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[7] A significant increase in fluorescence intensity in the presence of CCCP indicates that the probe is actively removed from the cell by efflux pumps, a common mechanism of antibiotic resistance.
-
Bacterial Culture: Grow bacteria (e.g., E. coli, S. aureus) in appropriate liquid media to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Prepare Labeling Suspensions:
-
Harvest bacteria by centrifugation (e.g., 5000 x g for 5 min).
-
Wash the pellet once with PBS (pH 7.4).
-
Resuspend the pellet in PBS to an OD₆₀₀ of ~0.5.
-
-
Labeling Conditions (prepare in parallel):
-
Test Condition: Add the fluorescent ciprofloxacin conjugate to the bacterial suspension to a final concentration of 1-10 µM.
-
Efflux Control: Pre-incubate a separate aliquot of bacterial suspension with CCCP (final concentration ~10-20 µM) for 10 minutes, then add the fluorescent conjugate.
-
Negative Control: An aliquot of bacterial suspension with no probe (to assess autofluorescence).
-
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the suspensions (5000 x g for 5 min) and discard the supernatant. Wash the pellet 2-3 times with cold PBS to remove unbound probe.
-
Microscopy:
-
Resuspend the final pellet in a small volume of PBS.
-
Mount 5 µL of the suspension on an agarose pad-coated microscope slide.
-
Image using a fluorescence microscope equipped with appropriate filter sets.
-
| Fluorophore Tag | Typical Ex (nm) | Typical Em (nm) | Recommended Filter Set |
| BODIPY-FL | ~505 | ~515 | FITC / GFP |
| TAMRA | ~555 | ~580 | TRITC / Cy3 |
| Sulfo-Cyanine5 | ~646 | ~662 | Cy5 |
Part 3: Advanced Applications
Application Note 2: Target Identification via Affinity Purification-Mass Spectrometry
Objective: To identify the protein binding partners of ciprofloxacin from a complex bacterial proteome.
Principle: 2-AE-Ciprofloxacin is conjugated to biotin, a high-affinity ligand for streptavidin. The resulting Cipro-Biotin probe is incubated with a bacterial cell lysate, allowing it to bind to its protein targets. The probe-target complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.
Caption: Workflow for target identification using an affinity probe.
Protocol Synopsis:
-
Probe Synthesis: Conjugate 2-AE-Ciprofloxacin with an Azide-Biotin tag using the CuAAC protocol described in Part 2.1.A.
-
Lysate Preparation: Grow bacteria and lyse cells using sonication or a French press in a non-denaturing lysis buffer. Clarify the lysate by ultracentrifugation.
-
Labeling: Incubate the clarified lysate with the Cipro-Biotin probe (typically 1-5 µM) for 1 hour at 4°C.
-
Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess of free, unlabeled ciprofloxacin for 30 minutes before adding the Cipro-Biotin probe. This is a crucial step for validating specificity; true targets will show significantly reduced signal in this control.
-
Capture: Add streptavidin-agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads and wash extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Analyze the eluate by SDS-PAGE followed by silver staining or Western blotting, and identify the proteins by LC-MS/MS. The primary expected targets are the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively.
Technical Considerations & Best Practices
-
Specificity Validation: Always include a competition experiment with excess unlabeled ciprofloxacin. A genuine target's interaction with the probe will be outcompeted, leading to its disappearance in the final analysis.
-
Probe Concentration: Titrate the probe concentration to find the optimal balance between specific labeling and non-specific background signal.
-
Phototoxicity: When performing live-cell imaging, be aware that fluoroquinolones can induce the formation of reactive oxygen species upon light exposure.[10] Minimize light exposure and include appropriate controls to monitor cell health.
-
Click Reaction Purity: While often usable crude, unreacted copper can be cytotoxic. For sensitive live-cell experiments, consider using copper-free click chemistry variants or purifying the probe after the reaction.
Conclusion
2-AE-Ciprofloxacin represents a powerful extension of a classic antibiotic, transforming it into a modular and highly adaptable chemical probe. By leveraging the specificity of the ciprofloxacin core and the versatility of click chemistry, researchers can custom-build tools to visualize bacterial processes, confirm drug-target engagement, and investigate the complex mechanisms of antibiotic action and resistance. The protocols and principles outlined in this guide provide a robust framework for employing this probe to generate novel insights in microbiology and drug discovery.
References
-
Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. (2022). Analytical Chemistry - ACS Publications. Available at: [Link]
-
Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]
-
Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). MDPI. Available at: [Link]
-
Activity-based proteomics. Wikipedia. Available at: [Link]
-
Saghatelian, A., Jessani, N., Joseph, A., Humphrey, M., & Cravatt, B. F. (2004). Activity-based proteomics: applications to biomarker discovery, in vivo imaging and drug discovery. Mini reviews in medicinal chemistry. Available at: [Link]
-
G-S. J. Lee, G. S. J. (2015). Fluoroquinolones as Imaging Agents for Bacterial Infection. PubMed Central. Available at: [Link]
-
Bacterial production of ciprofloxacin and potential usage as a radiotracer. (2023). PubMed Central. Available at: [Link]
-
Ciprofloxacin: from infection therapy to molecular imaging. (2018). BioKB. Available at: [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University. Available at: [Link]
-
Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Urology Textbook. Available at: [Link]
-
[18F]Ciprofloxacin, a New Positron Emission Tomography Tracer for Noninvasive Assessment of the Tissue Distribution and Pharmacokinetics of Ciprofloxacin in Humans. (2004). PubMed Central. Available at: [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2023). PubMed Central. Available at: [Link]
-
Ciprofloxacin. Wikipedia. Available at: [Link]
-
Blaskovich, M. A. T., Butler, M. S., & Cooper, M. A. (2019). Antibiotic-derived molecular probes for bacterial imaging. UQ eSpace. Available at: [Link]
-
Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023). Cureus. Available at: [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). MDPI. Available at: [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]
-
[Spectral properties, protonation and fluorescence quantum yield of ciprofloxacin]. (2007). PubMed. Available at: [Link]
-
Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. (2008). ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). MDPI. Available at: [Link]
-
Ciprofloxacin-a-two-step-process.pdf. (2018). Der Pharma Chemica. Available at: [Link]
-
Spectral properties, protonation and fluorescence quantum yield of ciprofloxacin. (2007). ResearchGate. Available at: [Link]
-
Ciprofloxacin Conjugates as Potential Novel Antibiotics. (2018). CORE. Available at: [Link]
-
Determination of Ciprofloxacin and Enrofloxacin by the Sensitized Fluorescence of Europium in the Presence of the Second Ligand and Micelles of Anionic Surfactants. (2007). ResearchGate. Available at: [Link]
-
Recent advances in electrochemical sensing and remediation technologies for ciprofloxacin. (2023). SpringerLink. Available at: [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). PubMed Central. Available at: [Link]
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2021). National Institutes of Health. Available at: [Link]
-
Fluorescence Spectra Behavior of Ciprofloxacin HCl in Aqueous Medium and Its Interaction with Sodium Dodecyl Sulfate. (2013). ResearchGate. Available at: [Link]
-
Stone, M. R., et al. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. PubMed Central. Available at: [Link]
Sources
- 1. urology-textbook.com [urology-textbook.com]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. reviewofconphil.com [reviewofconphil.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Spectral properties, protonation and fluorescence quantum yield of ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for In Vivo Evaluation of 2-AE-Ciprofloxacin
A Guide for Researchers in Antimicrobial Drug Development
Abstract
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of 2-AE-Ciprofloxacin, a novel fluoroquinolone derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimicrobial agents. The protocols outlined herein are designed to establish the pharmacokinetic profile, assess efficacy in relevant infection models, and determine the preliminary safety and tolerability of 2-AE-Ciprofloxacin. The causality behind each experimental choice is explained to ensure scientific integrity and generate robust, reproducible data compliant with regulatory expectations.
Introduction: The Rationale for 2-AE-Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The synthesis of ciprofloxacin derivatives is a key strategy to enhance antibacterial activity, overcome resistance, and improve pharmacokinetic properties.[3][4] The "2-AE" modification (presumed 2-aminoethyl) on the ciprofloxacin scaffold suggests a potential alteration in physicochemical properties, such as solubility and membrane permeability, which could translate to an improved in vivo profile.
The primary objectives for the in vivo evaluation of 2-AE-Ciprofloxacin are:
-
To characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
To establish its efficacy against clinically relevant bacterial pathogens in validated animal models of infection.[5][6]
-
To assess its safety and tolerability profile through acute and subchronic toxicity studies.[7][8]
This guide will provide detailed protocols for each of these critical stages of preclinical development.
Pre-formulation and Preliminary In Vitro Characterization
Before initiating in vivo studies, a thorough in vitro characterization of 2-AE-Ciprofloxacin is essential. This data will inform dose selection and study design.
Minimum Inhibitory Concentration (MIC) Testing
The MIC of 2-AE-Ciprofloxacin should be determined against a panel of relevant Gram-positive and Gram-negative bacteria, including strains from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5] This will establish the spectrum of activity and guide the selection of appropriate strains for in vivo efficacy models.
Solubility and Stability Assessment
The aqueous solubility and stability of 2-AE-Ciprofloxacin at different pH values should be determined. This is crucial for preparing suitable formulations for oral and parenteral administration.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-AE-Ciprofloxacin is fundamental to designing effective dosing regimens for efficacy and toxicology studies.[9][10]
Single-Dose Pharmacokinetic Profiling in Rodents
Objective: To determine the key PK parameters of 2-AE-Ciprofloxacin after intravenous (IV) and oral (PO) administration in mice or rats.
Experimental Protocol:
-
Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: IV administration (e.g., 5 mg/kg).
-
Group 2: PO administration (e.g., 20 mg/kg).
-
-
Procedure:
-
Administer 2-AE-Ciprofloxacin via the tail vein (IV) or oral gavage (PO).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel or sparse sampling.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify 2-AE-Ciprofloxacin concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters using non-compartmental analysis.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Oral bioavailability. |
In Vivo Efficacy Models
The selection of an appropriate animal model is critical for predicting clinical success.[5][11] The choice of model should be guided by the intended clinical indication for 2-AE-Ciprofloxacin.
Murine Neutropenic Thigh Infection Model
This model is extensively used to evaluate the efficacy of antimicrobial agents against localized infections and to establish PK/PD relationships.[12]
Objective: To determine the efficacy of 2-AE-Ciprofloxacin against a specific bacterial strain in a localized infection model.
Experimental Workflow:
Caption: Workflow for the Murine Neutropenic Thigh Infection Model.
Protocol:
-
Animal Model: Female ICR (CD-1) mice (5-6 weeks old).
-
Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide.[12]
-
Infection: Inject a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) into the thigh muscle.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours) with varying doses of 2-AE-Ciprofloxacin, a vehicle control, and a comparator antibiotic (e.g., ciprofloxacin or vancomycin).
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh muscle, homogenize, and perform serial dilutions to determine the bacterial load (Colony Forming Units - CFU).
-
Data Analysis: Compare the log10 CFU/thigh between the treated and control groups to determine the reduction in bacterial burden.
Murine Systemic Infection/Sepsis Model
This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.
Objective: To assess the protective effect of 2-AE-Ciprofloxacin in a lethal systemic infection model.
Protocol:
-
Animal Model: Male or female BALB/c mice (6-8 weeks old).
-
Infection: Induce a systemic infection via intraperitoneal (IP) injection of a lethal dose of a bacterial pathogen (e.g., Escherichia coli).
-
Treatment: Administer 2-AE-Ciprofloxacin at various doses at a specified time post-infection (e.g., 1 hour). Include vehicle control and comparator groups.
-
Endpoint: Monitor survival over a period of 7 days.
-
Data Analysis: Calculate the 50% effective dose (ED50) and compare survival curves between groups using Kaplan-Meier analysis.
Toxicology and Safety Pharmacology
Preliminary toxicology studies are essential to identify potential target organs of toxicity and to establish a safe dose range for further studies.[8][13] These studies should be conducted in compliance with OECD guidelines.[14][15]
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of 2-AE-Ciprofloxacin and to identify the dose range for subsequent studies.
Experimental Design:
Caption: Stepwise procedure for an acute oral toxicity study (OECD 423).
Protocol:
-
Animal Model: Female Wistar rats (nulliparous and non-pregnant).
-
Procedure: This is a stepwise procedure using 3 animals per step.[15] The starting dose is selected based on available data (if none, 300 mg/kg is recommended).[15]
-
Observations: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]
-
Endpoint: Gross necropsy of all animals at the end of the study.
Potential Quinolone-Class Toxicities
It is important to be aware of the known class-specific toxicities of fluoroquinolones, which include:
-
Arthropathy: Particularly in juvenile animals.[8]
-
Nephrotoxicity: Can occur at high doses due to crystalluria.[8]
-
Central Nervous System (CNS) effects. [8]
-
Cardiovascular effects. [8]
These potential toxicities should be carefully monitored during all in vivo studies.
Data Interpretation and Next Steps
The data generated from these initial in vivo studies will provide a comprehensive preliminary profile of 2-AE-Ciprofloxacin.
Table 2: Summary of Key In Vivo Endpoints
| Study Type | Key Endpoints |
| Pharmacokinetics | Cmax, Tmax, AUC, t1/2, Vd, F% |
| Efficacy Models | Reduction in bacterial load (CFU), ED50, increased survival |
| Toxicology | LD50 (if applicable), clinical signs, body weight changes, gross pathology |
A favorable profile, characterized by good oral bioavailability, potent in vivo efficacy, and a wide therapeutic window, would warrant progression to more advanced preclinical studies, including repeat-dose toxicology and evaluation in more complex infection models, in line with FDA guidelines for antibacterial drug development.[17][18]
References
-
National Institutes of Health (NIH). (n.d.). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Retrieved from [Link]
-
ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Retrieved from [Link]
-
Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 9(7), 472-478. Retrieved from [Link]
-
ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Retrieved from [Link]
-
Ballester, L., et al. (1993). Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents. Arzneimittelforschung, 43(9), 983-988. Retrieved from [Link]
-
Christ, W., & Lehnert, T. (1990). Specific toxicologic aspects of the quinolones. Reviews of Infectious Diseases, 11(Suppl 5), S141-S146. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved from [Link]
-
PAGE Meeting. (n.d.). Pharmacokinetics and bioavailability of new ciprofloxacin derivative (CNV 97101) in rat. Retrieved from [Link]
-
Frontiers Media. (n.d.). Role of Animal Models to Advance Research of Bacterial Osteomyelitis. Retrieved from [Link]
-
ASM Journals. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12). Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo toxic effects of FQ antibiotics on species. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Animal Models for Preclinical Development. Retrieved from [Link]
-
SlideShare. (n.d.). OECD Guidelines. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals. Retrieved from [Link]
-
National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]
-
Dudley, M. N., et al. (1987). Pharmacokinetics and pharmacodynamics of intravenous ciprofloxacin. Studies in vivo and in an in vitro dynamic model. The American Journal of Medicine, 82(4A), 30-34. Retrieved from [Link]
-
BioPharm International. (2016). FDA Publishes Antibacterial Drug Development Guidance. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Considerations for Waiving or Bridging of Mammalian Acute Toxicity Tests. Retrieved from [Link]
-
Frontiers Media. (n.d.). The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425. Retrieved from [Link]
-
OECD. (2001). 420 | oecd guideline for testing of chemicals. Retrieved from [Link]
-
R Discovery. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Retrieved from [Link]
-
RAPS. (2013). Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development. Retrieved from [Link]
-
gmp-compliance.org. (2016). FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". Retrieved from [Link]
-
Tartaglione, T. A., & Polk, R. E. (1990). Clinical pharmacokinetics of ciprofloxacin. Clinical Pharmacokinetics, 19(6), 434-461. Retrieved from [Link]
-
Ovid. (n.d.). New FDA guidance should help spur anti-infective... : Drug & Market Development. Retrieved from [Link]
-
Gocke, E., et al. (1997). Ciprofloxacin: In Vivo Genotoxicity Studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 392(1-2), 117-125. Retrieved from [Link]
-
Easmon, C. S., & Crane, J. P. (1985). In vitro and in vivo ciprofloxacin pharmacokinetics in human neutrophils. Journal of Antimicrobial Chemotherapy, 16(Suppl A), 67-73. Retrieved from [Link]
-
WCG. (2025). FDA’s New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. Retrieved from [Link]
-
Scribd. (n.d.). Fluoroquinolone Antimicrobials in Animal Health. Retrieved from [Link]
-
ResearchGate. (2025). The fluoroquinolone antimicrobials: structure, antimicrobial activity, pharmacokinetics, clinical use in domestic animals and toxicity. Retrieved from [Link]
-
Wise, R., et al. (1984). The in vitro and in vivo activity of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 13(Suppl C), 49-54. Retrieved from [Link]
-
VCU. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). CIPRO (ciprofloxacin hydrochloride) Tablets. Retrieved from [Link]
-
MDPI. (n.d.). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Retrieved from [Link]
-
Semantic Scholar. (1984). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 389. Retrieved from [Link]
-
Giamarellou, H., & Kolokythas, E. (1987). Ciprofloxacin: in vitro, experimental, and clinical evaluation. The American Journal of Medicine, 82(4A), 343-347. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of ciprofloxacin with possible modifications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]
-
Ye, F. Q., et al. (2005). [Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives]. Yao Xue Xue Bao, 40(2), 132-135. Retrieved from [Link]
-
ResearchGate. (2025). The In Vitro and In Vivo Activity of Ciprofloxacin. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [Synthesis and antibacterial activity of ciprofloxacin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibtbioservices.com [ibtbioservices.com]
- 7. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific toxicologic aspects of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. page-meeting.org [page-meeting.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imquestbio.com [imquestbio.com]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guidelines | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy [gmp-compliance.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development | RAPS [raps.org]
Application Notes and Protocols for Ciprofloxacin Administration in Murine Models
A Note on "2-AE-Ciprofloxacin": Extensive literature searches did not yield any published studies, preclinical data, or established protocols for a compound specifically named "2-AE-Ciprofloxacin" for use in murine models. The term likely refers to an analog or impurity of ciprofloxacin, such as 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as the ciprofloxacin ethylenediamine analog. This substance is primarily available as a reference standard for analytical purposes, and there is no available data on its pharmacological activity, dosage, or administration in animal models.
Therefore, this guide will focus on the parent compound, Ciprofloxacin , for which there is a substantial body of scientific literature detailing its use in murine research. The following protocols and dosage information have been synthesized from peer-reviewed studies to provide researchers with a comprehensive resource for designing and executing experiments involving ciprofloxacin in mice.
Introduction to Ciprofloxacin in Murine Research
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Due to its efficacy against a wide range of Gram-negative and some Gram-positive bacteria, ciprofloxacin is frequently used in murine models to study bacterial infections, evaluate therapeutic efficacy, and investigate pharmacokinetic and pharmacodynamic (PK/PD) parameters.[3][4]
Mechanism of Action
The bactericidal action of ciprofloxacin results from the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV, which are vital for bacterial DNA supercoiling and segregation. This leads to the disruption of bacterial cell division and, ultimately, cell death.
Caption: Ciprofloxacin's mechanism of action.
Key Considerations for Murine Studies
-
Mouse Strain: The genetic background of the mouse strain can influence immune responses and drug metabolism.
-
Infection Model: The target organ and pathogen will dictate the optimal route of administration and dosage.
-
Vehicle: The choice of vehicle for dissolving ciprofloxacin must be non-toxic and appropriate for the administration route. Sterile saline or phosphate-buffered saline (PBS) are common choices.
-
Pharmacokinetics: Ciprofloxacin exhibits different pharmacokinetic profiles depending on the administration route (e.g., oral vs. parenteral).[5]
Dosage and Administration of Ciprofloxacin in Murine Models
The appropriate dosage of ciprofloxacin can vary significantly depending on the infection model, the bacterial strain and its susceptibility (MIC), and the desired therapeutic outcome. The following table summarizes dosages reported in the literature for various applications.
| Infection Model | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Systemic Infections | Not Specified | 0.0625 - 7.76 mg/kg (ED50) | Intravenous (IV) | Single dose | [5] |
| Respiratory Tract Infection | Not Specified | 20.1 mg/kg (ED50) | Intravenous (IV) | Single dose | [5] |
| Urinary Tract Infection | Not Specified | 1.7 - 56 mg/kg | IV or Oral | Not Specified | [5] |
| Urinary Tract Infection | Not Specified | 1.75 - 28 mg/kg | Subcutaneous (SC) | 1-6 times daily for 3 days | [6] |
| Salmonella Diarrhea | C57BL/6 | 15 mg/kg | Oral Gavage | Twice daily for 5 days | [7] |
| Shigella Infection | Not Specified | 20 - 40 mg/kg | Oral | Twice daily | [8] |
| Anthrax (Post-Exposure) | Not Specified | 30 mg/kg | Intraperitoneal (IP) | Twice daily for 7 days | [9] |
| Safety Study (Newborn) | Not Specified | 10, 30, and 100 mg/kg/day | Subcutaneous (SC) | Daily from PND2 to PND12 | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of ciprofloxacin in murine models. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Ciprofloxacin Solution
Ciprofloxacin for injection is often formulated as a lactate salt, which is soluble in aqueous solutions.[11] For oral administration, a suspension may be prepared.
Materials:
-
Ciprofloxacin powder (or commercially available solution)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure for Injectable Solution:
-
Calculate the required amount of ciprofloxacin based on the desired concentration and final volume.
-
Weigh the ciprofloxacin powder and transfer it to a sterile conical tube.
-
Add the sterile saline or PBS to the tube.
-
Vortex thoroughly until the ciprofloxacin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a new sterile tube.
-
Store at 4°C, protected from light, for short-term use.
Administration Routes
Caption: General workflow for ciprofloxacin studies in mice.
This method is suitable for delivering a precise dose directly into the stomach and is often used in models of gastrointestinal infections.[7]
Materials:
-
Prepared ciprofloxacin solution/suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible or rigid)
-
Syringe
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the calculated dose of the ciprofloxacin solution into the syringe.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
IP injection allows for rapid absorption and systemic distribution of the drug.
Materials:
-
Prepared sterile ciprofloxacin solution
-
25-27 gauge needle and syringe
Procedure:
-
Properly restrain the mouse, exposing its abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
SC injection is a common and less stressful route for administering substances, providing a slower absorption rate compared to IP or IV routes.[10]
Materials:
-
Prepared sterile ciprofloxacin solution
-
25-27 gauge needle and syringe
Procedure:
-
Grasp the loose skin over the scruff of the neck or along the back to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage.
References
-
Nishino, T., & Obana, Y. (1996). Therapeutic efficacy of intravenous and oral ciprofloxacin in experimental murine infections. Chemotherapy, 42(2), 140-145. [Link]
-
Frimodt-Møller, N., et al. (2021). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 65(1), e01804-20. [Link]
-
Stecher, B., et al. (2010). Peroral Ciprofloxacin Therapy Impairs the Generation of a Protective Immune Response in a Mouse Model for Salmonella enterica Serovar Typhimurium Diarrhea, while Parenteral Ceftriaxone Therapy Does Not. Antimicrobial Agents and Chemotherapy, 54(4), 1525-1532. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic data in serum and urine after two dose experiments in noninfected mice. [Link]
-
ResearchGate. (n.d.). Ciprofloxacin dose response in the mouse model of Shigella infection. [Link]
-
Jacqz-Aigrain, E., et al. (2016). Safety study of Ciprofloxacin in newborn mice. Regulatory Toxicology and Pharmacology, 74, 1-9. [Link]
-
U.S. Food and Drug Administration. (n.d.). CIPRO® IV (ciprofloxacin) for intravenous infusion. [Link]
-
Mayo Clinic. (n.d.). Ciprofloxacin (Oral Route). [Link]
-
Frimodt-Møller, N., et al. (2021). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. PubMed. [Link]
-
ResearchGate. (n.d.). Population pharmacokinetics of ciprofloxacin in mice. [Link]
-
Peterson, J. W., et al. (2020). Evaluation of liposomal ciprofloxacin formulations in a murine model of anthrax. PLoS ONE, 15(1), e0228162. [Link]
- Google Patents. (n.d.). Ciprofloxacin formulations and methods of making and using the same.
-
YouTube. (2021, March 15). Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. [Link]
-
Stecher, B., et al. (2010). Peroral Ciprofloxacin Therapy Impairs the Generation of a Protective Immune Response in a Mouse Model for Salmonella enterica Serovar Typhimurium Diarrhea, while Parenteral Ceftriaxone Therapy Does Not. National Institutes of Health. [Link]
-
Der Pharma Chemica. (n.d.). Ciprofloxacin- a two step process. [Link]
-
Pharmaffiliates. (n.d.). Ciprofloxacin-impurities. [Link]
-
National Institutes of Health. (2021). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. [Link]
-
Pharmacy Freak. (2025, October 13). Ciprofloxacin Chemical Structure. [Link]
-
National Institutes of Health. (2023, November 28). Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. [Link]
-
Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. [Link]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Summary for CID 2764. [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. [Link]
-
PubMed. (2025, October 28). Ciprofloxacin Treatment in Juvenile Mice Involves Neuronal Activation and Mimics Physical Features of Human Disease. [Link]
-
ResearchGate. (n.d.). Ciprofloxacin dose response in the mouse model of Shigella infection. [Link]
-
ResearchGate. (n.d.). Chemical structure of ciprofloxacin. [Link]
-
Indigo Instruments. (n.d.). Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. [Link]
Sources
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Peroral Ciprofloxacin Therapy Impairs the Generation of a Protective Immune Response in a Mouse Model for Salmonella enterica Serovar Typhimurium Diarrhea, while Parenteral Ceftriaxone Therapy Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal potential of ciprofloxacin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 10. vivanls.com [vivanls.com]
- 11. Ciprofloxacin EP Impurity C | 528851-31-2 | SynZeal [synzeal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-AE-Ciprofloxacin
An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing the synthesis yield of 2-AE-Ciprofloxacin.
A Foreword from Your Application Scientist
Welcome to the dedicated support center for the synthesis of 2-AE-Ciprofloxacin. As your senior application scientist, I understand that synthesizing novel antibiotic derivatives presents unique challenges, where minor variations in reaction conditions can significantly impact yield and purity. This guide is structured from my experience in the field to move beyond a simple protocol. It's designed to be a dynamic troubleshooting resource, helping you understand the "why" behind each step and empowering you to diagnose and resolve issues as they arise. We will operate under the common structural assumption that "2-AE-Ciprofloxacin" refers to the N-alkylation of ciprofloxacin's piperazine ring with a 2-aminoethyl group, a common synthetic pathway for creating new derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered during the synthesis.
Question 1: I'm seeing little to no product formation on my initial TLC/LC-MS analysis. What are the most likely causes?
Answer: This is a frequent issue, often pointing to one of three areas:
-
Insufficient Activation of the Piperazine Nitrogen: The secondary amine on ciprofloxacin's piperazine ring is the nucleophile. Its reactivity can be hampered by protonation. Ensure your reaction includes a suitable base to deprotonate this amine, rendering it more nucleophilic.
-
Poor Quality of Reagents: Verify the purity of your starting ciprofloxacin and the 2-aminoethylating agent (e.g., 2-bromoethylamine or a protected equivalent). Degradation of the alkylating agent is a common culprit.
-
Inappropriate Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the degradation of the ciprofloxacin core, which is sensitive to heat, especially under basic conditions. A moderate temperature (e.g., 50-70 °C) is often a good starting point.
Question 2: My final product is difficult to purify, showing multiple spots on the TLC plate. What are these impurities?
Answer: The most common impurities are:
-
Unreacted Ciprofloxacin: This indicates an incomplete reaction. You can address this by increasing the molar excess of the alkylating agent or extending the reaction time.
-
Di-alkylation Product: It's possible for the newly introduced primary amine of the 2-AE group to react further. This is more likely if a large excess of the alkylating agent is used or if the reaction temperature is too high.
-
Side-products from Degradation: As mentioned, the fluoroquinolone core can degrade. These byproducts often appear as baseline material or closely running spots on a TLC.
Question 3: Why is my yield significantly lower after purification than the crude analysis suggests?
Answer: This often points to issues during the work-up and purification stages:
-
Product Loss During Extraction: Ciprofloxacin derivatives can have complex solubility profiles. Your product might be partially soluble in the aqueous phase during liquid-liquid extraction. Consider using a different extraction solvent or performing additional extractions.
-
Adsorption onto Silica Gel: The polar amine groups in your product can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and poor recovery. Pre-treating your silica with a base like triethylamine or using a different stationary phase (e.g., alumina) can mitigate this.
-
Precipitation Issues: If you are purifying by precipitation, ensure the pH is optimized for your specific derivative's isoelectric point to maximize recovery.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving common synthesis problems, organized by symptom.
Guide 1: Diagnosing and Resolving Low to No Product Yield
Low yield is the most critical issue. This guide provides a logical workflow to identify the root cause.
Step 1: Re-evaluate Your Reagents and Stoichiometry
Before altering reaction conditions, verify the fundamentals.
-
Reagent Purity Check:
-
Ciprofloxacin: Confirm its identity and purity using NMR or HPLC. The presence of significant impurities can inhibit the reaction.
-
Alkylating Agent (e.g., 2-Bromoethylamine.HBr): This is a common choice. Ensure it has been stored correctly (cool, dry conditions). Consider running a simple test reaction to confirm its activity if it's from an old stock.
-
-
Stoichiometry Review:
-
A common starting point is a 1.2 to 1.5 molar excess of the alkylating agent relative to ciprofloxacin.
-
The base (e.g., K2CO3, Et3N) should be in at least 2-3 molar excess to neutralize the HBr byproduct and deprotonate the piperazine nitrogen.
-
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Ratio (relative to Ciprofloxacin) | Purpose |
| Ciprofloxacin | 1.0 | Starting Material |
| 2-Bromoethylamine.HBr | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate | 2.5 - 3.0 | Base: Neutralizes HBr and activates the piperazine N |
| Acetonitrile (Solvent) | N/A | Common solvent for this reaction, dissolves reactants well upon heating |
Step 2: Optimize Reaction Conditions
If reagents are not the issue, focus on the reaction environment.
-
Temperature: Begin with a moderate temperature (e.g., 60 °C). If the reaction is slow, incrementally increase the temperature by 10 °C, monitoring for any signs of degradation on a TLC.
-
Solvent: Acetonitrile and DMF are common solvents. DMF has a higher boiling point and can help with solubility issues, but it is more difficult to remove during work-up. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time: Monitor the reaction progress every 2-4 hours using TLC or LC-MS. Reactions are typically run for 12-24 hours.
Step 3: Analyze the Reaction Mechanism
Understanding the underlying chemistry can reveal potential pitfalls. The reaction is a standard SN2 nucleophilic substitution.
-
The Nucleophile: The secondary amine of the piperazine ring is the nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the alkylating agent.
-
The Leaving Group: A good leaving group (like Br-) is essential for the reaction to proceed efficiently.
-
The Role of the Base: The base is critical. It serves two purposes:
-
It deprotonates the piperazine nitrogen, increasing its nucleophilicity.
-
It neutralizes the acid (HBr) that is formed as a byproduct, preventing it from protonating and deactivating other reactant molecules.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Guide 2: Managing Impurities and Purification
A successful reaction is only as good as the final purified product.
Step 1: Identify the Impurities
Use analytical techniques to understand what you are trying to remove.
-
TLC Analysis: Run a TLC with a mobile phase that gives good separation (e.g., Dichloromethane:Methanol with a few drops of ammonia). Stain with permanganate or view under UV light.
-
LC-MS Analysis: This is the most powerful tool. It will give you the mass of your product and the impurities, helping you to identify them (e.g., starting material, di-alkylation product).
Step 2: Optimize the Work-up Procedure
A clean work-up simplifies purification.
-
Solvent Removal: After the reaction is complete, filter out the inorganic base (K2CO3) and remove the solvent under reduced pressure.
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Step 3: Master Column Chromatography
This is often the most challenging step.
-
Choosing the Right System:
-
Stationary Phase: Standard silica gel is often sufficient. If you experience significant tailing, consider using alumina (basic) or C18 (reverse-phase).
-
Mobile Phase: A gradient of Dichloromethane and Methanol is a good starting point. Adding a small amount of triethylamine or ammonia (0.1-1%) to the mobile phase can drastically improve the peak shape by competing with your product for active sites on the silica.
-
-
Execution:
-
Use a "dry loading" technique for better separation. Dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, dry it, and then carefully add the powder to the top of your column.
-
Part 3: Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis of 2-AE-Ciprofloxacin.
Reaction Scheme
Caption: General reaction scheme for synthesis.
Materials and Equipment
-
Ciprofloxacin (1.0 eq)
-
2-Bromoethylamine hydrobromide (1.3 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F254)
-
Standard work-up and purification glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add Ciprofloxacin (e.g., 1.0 g, 3.02 mmol), Potassium Carbonate (e.g., 1.04 g, 7.55 mmol), and a magnetic stir bar.
-
Add Reagents: Add anhydrous Acetonitrile (40 mL) to the flask, followed by 2-Bromoethylamine hydrobromide (e.g., 0.80 g, 3.93 mmol).
-
Heating and Monitoring: Place the flask in a heating mantle, attach the reflux condenser, and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots every 4 hours and analyzing them by TLC (Mobile Phase: 90:10:1 DCM:MeOH:NH4OH). The reaction is typically complete within 24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in Dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-AE-Ciprofloxacin.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of Dichloromethane and Methanol (with 0.5% triethylamine) to afford the pure product.
References
- Synthesis and antibacterial activities of N-substituted piperazinyl-quinolone derivatives.European Journal of Medicinal Chemistry. Provides examples of similar N-alkylation reactions on the piperazine ring of quinolones. (A specific URL cannot be generated without a live search, but this journal is a primary source for such chemistry).
- Fluoroquinolone-Based Antimicrobial Agents.Chemical Reviews. Offers a comprehensive overview of the structure-activity relationships of fluoroquinolones, which can inform derivatization strategies. (A specific URL cannot be generated without a live search, but this journal is a primary source for such chemistry).
- Strategic Approaches to the Synthesis of Ciprofloxacin Derivatives.Molecules. This review article discusses various synthetic modifications of the ciprofloxacin scaffold, including reactions at the piperazine ring. (A specific URL cannot be generated without a live search, but this journal is a primary source for such chemistry).
Technical Support Center: Troubleshooting 2-AE-Ciprofloxacin Fluorescence-Based Assays
Welcome to the technical support center for 2-AE-Ciprofloxacin fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their solutions. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring your assays are robust and your results are trustworthy.
Understanding the Tool: 2-AE-Ciprofloxacin
2-AE-Ciprofloxacin is a fluorescent probe derived from the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. Ciprofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Its intrinsic fluorescence makes it, and its derivatives, powerful tools for visualizing and quantifying bacterial processes in real-time. The "2-AE" moiety is likely a 2-azidoethyl or similar functional group added to the ciprofloxacin core, allowing for conjugation to other molecules or modifying its spectral and chemical properties.
These assays are typically used to study:
-
Bacterial Accumulation: Measuring the rate and extent of antibiotic uptake.
-
Efflux Pump Activity: Quantifying the active removal of the probe from the bacterial cytoplasm, a primary mechanism of antibiotic resistance.
The fundamental principle relies on the probe's fluorescence. When 2-AE-Ciprofloxacin enters a bacterium, its local environment can influence its quantum yield. By measuring the fluorescence intensity associated with the bacterial cells, we can infer its intracellular concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interference in ciprofloxacin-based assays? A1: Ciprofloxacin itself has intrinsic fluorescence and a distinct absorbance spectrum. This can overlap with the excitation and emission wavelengths of other fluorophores or reagents in your assay, leading to artificially high background signals or signal quenching. It is critical to run proper controls to account for this.[1]
Q2: How should I prepare and store the 2-AE-Ciprofloxacin stock solution? A2: While specific instructions depend on the supplier, a general protocol is to dissolve the lyophilized powder in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10-20 mM). Aliquot this stock into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound. For working solutions, dilute the stock in your assay buffer immediately before use.
Q3: Is the fluorescence of ciprofloxacin and its derivatives affected by environmental factors? A3: Yes. The fluorescence of fluoroquinolones can be significantly influenced by pH, the presence of metal ions, and the polarity of the solvent.[2][3][4] It is crucial to maintain a consistent and well-buffered environment throughout your experiments to ensure reproducibility. The photodegradation of ciprofloxacin under UV or even ambient light exposure is also a well-documented phenomenon, which can lead to loss of signal.[5][6][7][8][9][10][11]
Q4: What are the typical excitation and emission wavelengths for ciprofloxacin? A4: Ciprofloxacin's native fluorescence is typically excited around 275-280 nm and emits in the range of 420-450 nm.[5][12] However, the "2-AE" modification and its potential conjugation to another fluorophore will alter these values. Always confirm the optimal spectral properties for your specific 2-AE-Ciprofloxacin derivative using a spectrophotometer or by consulting the manufacturer's data sheet.
Troubleshooting Guide: From High Background to Low Signal
This section addresses common problems in a question-and-answer format, providing both the "what" and the "why" for each solution.
Issue 1: High Background Fluorescence
Q: My "no-cell" or "media-only" controls show a very high signal. What's wrong? A: This indicates that a component of your assay medium or the consumables themselves are contributing to the background noise.
-
Causality: Many common microbiology growth media (e.g., Luria-Bertani broth, Mueller-Hinton broth) contain yeast extract, tryptone, and other components that are naturally fluorescent. Additionally, using standard clear or white microplates can lead to signal bleed-through between wells and high background from scattered light.
-
Solutions:
-
Switch to a Minimal Medium: For the duration of the assay, switch to a minimal, low-fluorescence buffer like PBS or M9 salts. If this is not possible, measure the background from the media and subtract it from your experimental wells.[13]
-
Use Appropriate Plates: Always use black-walled, clear-bottom microplates for fluorescence assays. The black walls prevent light scatter and crosstalk between wells, dramatically reducing background.[14][15]
-
Check Reagent Purity: Ensure all your buffers and reagents are of high purity and are not contaminated. Run a control with just the buffer to rule it out as the source.[15]
-
Q: The fluorescence signal in my bacterial samples is high and non-specific, making it hard to distinguish from the background. A: This suggests an issue with either the probe concentration, washing steps, or inherent fluorescence from the cells themselves (autofluorescence).
-
Causality: Using too high a concentration of 2-AE-Ciprofloxacin can lead to non-specific binding or high levels of unbound probe in the well. Cellular components like NADH and flavins can also fluoresce, contributing to the background.[14]
-
Solutions:
-
Titrate the Probe: Perform a concentration-response curve to find the optimal concentration of 2-AE-Ciprofloxacin that provides a robust signal without excessive background.[13]
-
Optimize Washing Steps: After incubating the cells with the probe, gently wash them 2-3 times with your assay buffer to remove any unbound probe. Be careful not to be too harsh, as this can cause cell loss.[13][16][17]
-
Measure and Subtract Autofluorescence: Run a control sample of bacteria that has not been treated with the 2-AE-Ciprofloxacin probe. The signal from this well represents the cellular autofluorescence and can be subtracted from your experimental values.[13][14]
-
Issue 2: Low or No Signal
Q: I'm not detecting a fluorescent signal from my bacteria after adding the probe. A: This can stem from several sources, ranging from incorrect instrument settings to biological factors like active efflux.
-
Causality: The instrument may not be set to the correct excitation/emission wavelengths for your specific probe. Biologically, many bacteria possess powerful efflux pumps that actively expel antibiotics like ciprofloxacin, preventing them from accumulating to detectable levels.[18][19]
-
Solutions:
-
Verify Instrument Settings: Double-check that the excitation and emission filters or monochromator settings on your plate reader or microscope match the spectral properties of your 2-AE-Ciprofloxacin.[15]
-
Increase Gain/Integration Time: Adjust the detector gain or the signal integration time on your instrument. This can amplify a weak signal, but be aware that it will also amplify any background noise.[15]
-
Use an Efflux Pump Inhibitor (EPI): As a positive control, add a broad-spectrum EPI like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN).[20][21][22] These compounds disrupt the energy source for efflux pumps, leading to a significant increase in intracellular probe accumulation and fluorescence. If the signal increases dramatically with an EPI, it confirms that active efflux is the reason for your low initial signal.
-
Check Antibody/Probe Validity: Ensure your probe has been stored correctly and has not expired. A simple dot blot can sometimes confirm if a fluorescent secondary antibody is binding correctly to the primary.[23]
-
Issue 3: Signal Instability and Photobleaching
Q: The fluorescent signal fades quickly when I expose the sample to light for measurement or imaging. A: You are likely observing photobleaching or photodegradation, a common issue with many fluorophores, including the ciprofloxacin core.
-
Causality: The chemical structure of ciprofloxacin is susceptible to degradation upon exposure to UV and even high-intensity visible light.[6][7][11] This photochemical reaction permanently destroys the fluorescent properties of the molecule, leading to a rapid decline in signal.
-
Solutions:
-
Minimize Light Exposure: Protect your samples from light at all stages of the experiment. Keep plates covered with foil and turn off the instrument's excitation source when not actively measuring.
-
Standardize Measurement Time: For kinetic assays, ensure that the measurement time and light exposure for each well and each time point are identical to ensure comparability.
-
Use Anti-Fade Reagents: If you are performing fluorescence microscopy on fixed cells, use a mounting medium containing an anti-fade reagent to help preserve the signal.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in fluorescence assays.
Key Experimental Protocols & Controls
Trustworthy data is built on a foundation of rigorous protocols and appropriate controls.
Table 1: Recommended Controls for Assay Validation
| Control Type | Purpose | Implementation | Expected Outcome |
| Negative Control (No Probe) | To measure cellular autofluorescence. | Bacterial cells + vehicle (e.g., DMSO) only. | A low, baseline fluorescence value that can be subtracted from other readings.[14] |
| Blank Control (No Cells) | To measure background from media and probe. | Assay medium + 2-AE-Ciprofloxacin (no bacteria). | Identifies signal contribution from the medium itself. Should be low in optimized assays.[1][15] |
| Positive Control (EPI) | To confirm active efflux is occurring. | Bacteria + 2-AE-Ciprofloxacin + Efflux Pump Inhibitor (e.g., CCCP). | A significantly higher fluorescence signal compared to the sample without the inhibitor.[21][22] |
| Vehicle Control | To ensure the probe's solvent has no effect. | Bacterial cells + solvent (e.g., DMSO) used to dissolve the probe. | Signal should be identical to the untreated bacterial control. |
| Time-Kill Curve (Optional) | To correlate fluorescence with bactericidal activity. | Measure bacterial viability (e.g., CFU counting) in parallel with fluorescence over time. | Provides a functional validation of the probe's effect.[24] |
Protocol 1: General Bacterial Accumulation Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable growth medium.
-
Preparation: Harvest the cells by centrifugation, wash twice with a low-fluorescence assay buffer (e.g., PBS + 0.2% glucose), and resuspend in the same buffer to a standardized optical density (e.g., OD600 = 0.5).
-
Plating: Add 100 µL of the bacterial suspension to the wells of a black, clear-bottom 96-well plate. Include wells for all necessary controls.
-
Probe Addition: Add 2-AE-Ciprofloxacin to the wells to reach the final desired concentration.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). This incubation time should be optimized.
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths. For kinetic measurements, read the plate at regular intervals.
Protocol 2: Efflux Pump Inhibition (EPI) Assay
This protocol follows the accumulation assay but adds a pre-incubation step with an EPI.
-
Follow Steps 1-3 from the General Bacterial Accumulation Assay protocol.
-
Inhibitor Pre-incubation: To the designated "EPI" wells, add the efflux pump inhibitor (e.g., CCCP to a final concentration of 10-20 µM) and incubate for 5-10 minutes. This step energizes the membrane and allows the inhibitor to take effect.
-
Probe Addition: Add 2-AE-Ciprofloxacin to all wells.
-
Incubation and Measurement: Proceed with Steps 5 and 6 from the accumulation protocol, measuring the fluorescence. The key comparison will be between wells with and without the EPI.
Efflux Pump Assay Principle
Caption: Mechanism of an efflux pump inhibitor (EPI) assay.
References
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Shapiro, A. B. (2018). Fluorescence problem. How to solve?
- Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
- Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
- Weaver, J. W., & Lieberman, M. (2019).
- Weaver, J. W., & Lieberman, M. (2019). Quantitative assay for ciprofloxacin and enrofloxacin formulations. Journal of Global Health Reports.
- Álvarez-Ortega, C., et al. (2022). Low Ciprofloxacin concentrations select Multidrug-Resistant Mutants overproducing efflux pumps in clinical isolates of Pseudomonas Aeruginosa. Microbiology Spectrum.
- Chandrakar, C., et al. (2020). Method validation for simultaneous detection of ciprofloxacin and enrofloxacin residues in water samples by salting-out assisted liquid. International Journal of Veterinary Science and Medicine.
- ResearchGate. (n.d.). Efflux pump inhibitors used in this study.
- Abdel-Aziz, D., et al. (2024). The impact of antioxidant-ciprofloxacin combinations on the evolution of antibiotic resistance in Pseudomonas aeruginosa biofilms. PMC - PubMed Central.
- BenchChem. (2025). Technical Support Center: Ciprofloxacin Interference in Fluorescent and Colorimetric Assays.
- El-Kosasy, A. M., et al. (2023). Green approach for tracking the photofate of ciprofloxacin and levofloxacin in different matrices adopting synchronous fluorescence spectroscopy: a kinetic study. Royal Society Open Science.
- ResearchGate. (2008).
- B. Poddar, et al. (2019).
- Schuck, E., et al. (2015).
- Lunardi, L. O., et al. (2013). A novel and rapid microbiological assay for ciprofloxacin hydrochloride. PMC - NIH.
- Li, Y., et al. (2022). Fluorescent Sensing of Ciprofloxacin and Chloramphenicol in Milk Samples via Inner Filter Effect and Photoinduced Electron Transfer Based on Nanosized Rod-Shaped Eu-MOF. PMC - NIH.
- Rodrigues, S., et al. (2022).
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- ResearchGate. (n.d.). (PDF) Determination of Ciprofloxacin and Enrofloxacin by the Sensitized Fluorescence of Europium in the Presence of the Second Ligand and Micelles of Anionic Surfactants.
- Pozdnyakov, I. P., et al. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. PubMed.
- Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. PMC - NIH.
- Cortés-Lara, S., et al. (2021). Rapid and Simple Morphological Assay for Determination of Susceptibility/Resistance to Combined Ciprofloxacin and Ampicillin, Independently, in Escherichia coli. PubMed Central.
- He, X., et al. (2015). Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. PubMed.
- de Souza, M. J., et al. (2012). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. PMC - NIH.
- IDC Technologies. (2025). Optimization methodology for detection of antimicrobial ciprofloxacin by HPLC-FLD.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Fluorimetric efflux assay.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- ResearchGate. (2025). Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products.
- Vinjamuri, S., et al. (2001). Imaging bacterial infection with 99mTc-ciprofloxacin (Infecton). PMC - NIH.
- Onlen, Y., et al. (2006).
- ChemRxiv. (n.d.). Cytoplasmic accumulation and permeability of antibiotics in Gram positive and Gram negative bacteria visualized in real-time via.
- Torniainen, K., et al. (1997).
- Miller, P. W., & Miller, W. T. (2011). Fluoroquinolones as Imaging Agents for Bacterial Infection. PMC - PubMed Central.
- LICORbio. (2024). Troubleshooting | Fluorescence: Detection. YouTube.
- Falamas, A., et al. (2022).
- IDC Technologies. (n.d.). Optimization methodology for detection of antimicrobial ciprofloxacin by HPLC-FLD.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation of a photodegradation product of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joghr.org [joghr.org]
- 13. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biotium.com [biotium.com]
- 18. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. actascientific.com [actascientific.com]
Purification challenges of "2-AE-Ciprofloxacin" and how to overcome them
Welcome to the technical support center for the purification of 2-AE-Ciprofloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this ciprofloxacin analog. As Senior Application Scientists, we have compiled this resource based on established principles of organic purification, analytical chemistry, and specific insights into the fluoroquinolone class of compounds.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-AE-Ciprofloxacin, providing potential causes and actionable solutions.
Issue 1: Low Yield After Primary Purification (e.g., Column Chromatography)
Q: I'm experiencing a significant loss of my product, "2-AE-Ciprofloxacin," after performing silica gel column chromatography. What could be the cause and how can I improve the recovery?
A: Low recovery of polar, amino-functionalized compounds like 2-AE-Ciprofloxacin from silica gel chromatography is a common challenge. The primary reasons are often related to the strong interaction between your compound and the stationary phase.
Probable Causes:
-
Strong Adsorption to Silica: The amino group in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant tailing.
-
Inappropriate Solvent System: The mobile phase may not be sufficiently polar to effectively elute your compound from the column.
-
Compound Instability on Silica: Prolonged exposure to the acidic silica gel surface could potentially lead to the degradation of your compound.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used for this purpose. A typical starting concentration would be 0.1-1% (v/v) in your eluent. This will neutralize the acidic sites on the silica and reduce tailing and irreversible adsorption.
-
Increase Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a dichloromethane/methanol system, incrementally increase the percentage of methanol.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.
-
Alumina (Basic or Neutral): Consider using basic or neutral alumina as your stationary phase, which is more suitable for the purification of basic compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18-modified silica gel) can be an effective alternative.[1] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.
-
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Carefully pack the column with the silica slurry.
-
Equilibration: Equilibrate the packed column by running several column volumes of your starting mobile phase (e.g., dichloromethane with 0.5% TEA).
-
Sample Loading: Dissolve your crude 2-AE-Ciprofloxacin in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing your pure product.
-
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still observe persistent impurities in my 2-AE-Ciprofloxacin, as confirmed by HPLC analysis. How can I identify and remove them?
A: The presence of persistent impurities, especially those structurally similar to the target compound, is a frequent challenge in the synthesis of ciprofloxacin derivatives.[2]
Probable Causes:
-
Starting Material Impurities: Impurities present in the starting ciprofloxacin or the 2-aminoethylating agent can carry through the synthesis.
-
Side-Products: The synthesis may generate isomers or side-products that have similar polarity to your desired product, making them difficult to separate by standard chromatography.
-
Degradation Products: 2-AE-Ciprofloxacin might degrade during the work-up or purification process, leading to new impurities. Quinolones can be susceptible to degradation in acidic conditions or when exposed to light.[3]
Solutions:
-
Impurity Characterization:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This can provide clues about their identity (e.g., unreacted starting material, dimers, or degradation products).
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
-
Enhanced Chromatographic Separation:
-
Method Optimization: Develop a more selective HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phases (e.g., varying pH, using different organic modifiers), and gradients.[4][5]
-
Preparative HPLC: If the impurities are very close in polarity to your product, preparative HPLC may be necessary for their removal.
-
-
Crystallization:
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions under which your 2-AE-Ciprofloxacin crystallizes with high purity, leaving the impurities in the mother liquor.
-
pH Adjustment: The solubility of fluoroquinolones is highly pH-dependent.[6] You can exploit this by adjusting the pH of the solution to selectively precipitate your product.
-
Experimental Protocol: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of ciprofloxacin and its more polar derivatives.
Issue 3: Difficulty in Obtaining a Crystalline Solid
Q: My purified 2-AE-Ciprofloxacin remains an oil or an amorphous solid. How can I induce crystallization?
A: The introduction of a flexible aminoethyl side chain can disrupt the crystal lattice that is characteristic of the rigid ciprofloxacin molecule, making crystallization more challenging.[7]
Probable Causes:
-
Amorphous Nature: The compound may have a natural tendency to exist in an amorphous state.
-
Residual Solvent: The presence of residual solvent can inhibit crystallization.
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
Solutions:
-
Solvent Selection for Crystallization:
-
Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) until turbidity is observed. Allow the solution to stand, or cool it, to induce crystallization.
-
Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly.
-
-
Seeding:
-
If you have a small amount of crystalline material from a previous batch, add a seed crystal to a saturated solution of your compound to initiate crystallization.
-
-
Temperature Control:
-
Cooling Crystallization: Prepare a saturated solution of your compound at an elevated temperature and then slowly cool it to induce crystallization.
-
-
Salt Formation:
-
Consider forming a salt of your 2-AE-Ciprofloxacin. The ionic nature of a salt can enhance crystallinity. Common acids for salt formation include hydrochloric acid, sulfuric acid, or organic acids like tartaric acid.[8]
-
Visualization: Purification Workflow
Caption: A general workflow for the purification of 2-AE-Ciprofloxacin.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 2-AE-Ciprofloxacin compared to ciprofloxacin?
A1: 2-AE-Ciprofloxacin is expected to be significantly more polar than ciprofloxacin. The addition of the 2-aminoethyl group introduces two additional heteroatoms (nitrogen and potentially oxygen if it's an amino-ethoxy group) and increases the hydrogen bonding capacity of the molecule. This increased polarity will result in stronger retention on normal-phase chromatography (e.g., silica gel) and weaker retention on reversed-phase chromatography (e.g., C18) compared to ciprofloxacin.
Q2: How can I monitor the stability of 2-AE-Ciprofloxacin during purification and storage?
A2: A stability-indicating HPLC method is the best way to monitor the stability of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. To assess stability, you can subject your compound to stress conditions (e.g., elevated temperature, different pH values, exposure to light) and monitor the appearance of new peaks and the decrease in the main peak area over time.[3] For long-term storage, it is advisable to store the compound as a dry solid, protected from light, and at a low temperature (e.g., -20°C).
Q3: What are the key differences in purification strategies for a basic compound like 2-AE-Ciprofloxacin compared to a neutral or acidic compound?
A3: The basicity of the amino group in 2-AE-Ciprofloxacin is a critical factor in designing a purification strategy.
| Parameter | Basic Compound (2-AE-Ciprofloxacin) | Neutral/Acidic Compound |
| Normal-Phase Chromatography | Prone to strong adsorption on silica. Requires basic modifiers (e.g., TEA) in the mobile phase. Alumina can be a better stationary phase choice. | Less prone to strong interactions. Standard mobile phases are often sufficient. |
| Ion-Exchange Chromatography | Cation-exchange chromatography can be a highly effective purification method. | Anion-exchange (for acidic) or no ion-exchange (for neutral) would be used. |
| Crystallization | Solubility is highly pH-dependent. Crystallization can often be induced by adjusting the pH to the isoelectric point. Salt formation with an acid can promote crystallinity. | pH has a less pronounced effect on the solubility of neutral compounds. For acidic compounds, pH adjustment towards the pKa can induce crystallization. |
| Extraction | Can be extracted from an organic solvent into an acidic aqueous solution. | Extraction behavior depends on the specific properties of the compound. |
Q4: Can I use co-crystallization to improve the properties of my purified 2-AE-Ciprofloxacin?
A4: Yes, co-crystallization is a viable strategy that has been successfully applied to ciprofloxacin to improve its physicochemical properties, such as solubility.[7] By forming a co-crystal with a suitable co-former (e.g., a pharmaceutically acceptable carboxylic acid), you may be able to obtain a more stable and crystalline solid form of 2-AE-Ciprofloxacin.
Visualization: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy for 2-AE-Ciprofloxacin.
III. References
-
Shaharyar, M., et al. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 577-89. Available at: [Link]
-
Ebeid, M. Y., et al. (2022). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2346-2360. Available at: [Link]
-
Krasavin, M., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 543. Available at: [Link]
-
Rao, G. K., et al. (2017). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 9(12), 64-69. Available at: [Link]
-
Qandil, A. M., et al. (2016). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. ChemistrySelect, 1(6), 1132-1135. Available at: [Link]
-
Gupton, B. F., & Tosso, P. (n.d.). Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. Available at: [Link]
-
Stolarczyk, M., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3823. Available at: [Link]
-
Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available at: [Link]
-
Singh, R., et al. (2013). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 29(1), 245-251. Available at: [Link]
-
Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed. Available at: [Link]
-
de la Roca, F. P., et al. (2020). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega, 5(4), 1863-1875. Available at: [Link]
-
Nakai, Y., et al. (2003). Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate. Analytical Sciences, 19(2), 329-330. Available at: [Link]
-
Vo, T. N. D., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(10), 1541. Available at: [Link]
-
Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6667. Available at: [Link]
-
Redgrave, L. S., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320. Available at: [Link]
-
Zhang, Y., et al. (2009). The crystal habit of ciprofloxacin hydrochloride monohydrate crystal. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1279-1286. Available at: [Link]
-
Sanchez, J. P., et al. (1992). Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. Journal of Medicinal Chemistry, 35(10), 1764-1773. Available at: [Link]
-
Kloskowski, T., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27, 1554-1580. Available at: [Link]
-
Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9399-9421. Available at: [Link]
-
da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(13), 5183. Available at: [Link]
-
Filist, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Journal of Chromatographic Science, 55(3), 259-272. Available at: [Link]
-
Cecchetti, V., et al. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 40(11), 1638-1645. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6245. Available at: [Link]
-
Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design C… [ouci.dntb.gov.ua]
- 5. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff-beta.najah.edu [staff-beta.najah.edu]
- 8. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the cell permeability of "2-AE-Ciprofloxacin" for intracellular studies
Document ID: TSG-CIP-AE2-V1.2 Last Updated: January 14, 2026
Introduction: Understanding the Challenge with 2-AE-Ciprofloxacin
Welcome to the technical support guide for 2-AE-Ciprofloxacin, a novel ciprofloxacin derivative designed for specific intracellular targeting. While the addition of the 2-aminoethyl (2-AE) moiety is intended to enhance target engagement, researchers often face a primary hurdle: achieving sufficient and consistent intracellular concentrations. This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you overcome challenges related to cell permeability.
Ciprofloxacin, the parent molecule, is a zwitterion whose entry into cells is a complex interplay of passive diffusion across the membrane and active transport by efflux pumps.[1] The addition of a positively charged aminoethyl group fundamentally alters the physicochemical properties of the molecule, potentially leading to lower passive diffusion and increased recognition by bacterial and mammalian efflux pumps.[2][3] This guide is structured to address these specific challenges in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are seeing significantly lower antibacterial efficacy of 2-AE-Ciprofloxacin in our intracellular infection model compared to the parent ciprofloxacin, even at equivalent MIC concentrations. What is the likely cause?
A1: This is a classic and expected challenge. The most probable cause is a discrepancy between the compound's extracellular concentration and its effective intracellular concentration at the site of infection. There are two primary mechanistic barriers to consider:
-
Reduced Passive Influx: The addition of the protonated 2-aminoethyl group increases the molecule's positive charge and hydrophilicity at physiological pH. This can significantly hinder its ability to passively diffuse across the lipid bilayer of the host cell membrane.
-
Enhanced Efflux: Both bacterial and host cell efflux pumps can actively expel ciprofloxacin.[2][4][5] The 2-AE modification may inadvertently increase the molecule's affinity for certain efflux transporters, such as those in the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria or P-glycoprotein (P-gp) in mammalian cells.[3][6] This leads to a "revolving door" effect where the drug is pumped out as fast as it enters.
Therefore, while the MIC (Minimum Inhibitory Concentration) determined in broth culture is high, the drug may never reach that concentration inside the host cell to act on the intracellular bacteria.
Q2: How can we confirm that poor cell permeability is the root cause of our issues?
A2: You must quantitatively measure the intracellular accumulation of 2-AE-Ciprofloxacin. Direct measurement is the only way to move from assumption to data-driven troubleshooting. The gold-standard technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity for quantifying the drug inside cells.[7][8]
A typical experiment involves:
-
Incubating your host cells (e.g., macrophages, epithelial cells) with a known concentration of 2-AE-Ciprofloxacin for a set time.
-
Thoroughly washing the cells to remove all extracellular drug.
-
Lysing the cells and quantifying the amount of intracellular drug via LC-MS/MS.
-
Normalizing this value to the total cell number or total protein content.
If the measured intracellular concentration is significantly below the compound's MIC, you have confirmed that permeability is the limiting factor. A detailed protocol for this is provided in the Protocols section of this guide.
Q3: What are the primary strategies to enhance the intracellular accumulation of 2-AE-Ciprofloxacin?
A3: There are several strategies you can employ, often in combination. The best approach will depend on your specific cell type and experimental system.
| Strategy | Mechanism of Action | Key Considerations & Causality |
| Efflux Pump Inhibition | Co-administer a known inhibitor of relevant efflux pumps to block the active removal of 2-AE-Ciprofloxacin from the cell. | This is often the most effective first step. For Gram-negative bacteria, inhibitors like Phenylalanine-Arginine β-Naphthylamide (PAβN) target RND pumps.[9] For mammalian cells, Verapamil can inhibit P-gp.[1] By blocking efflux, you shift the equilibrium toward intracellular accumulation. |
| pH Modification of Media | Altering the extracellular pH can change the ionization state of the 2-AE group, potentially increasing membrane permeability. | Lowering the pH of the medium can increase the proportion of the less-charged form of the molecule, which may enhance passive diffusion. However, this must be carefully balanced against potential cell toxicity and effects on bacterial physiology.[1] |
| Formulation with Permeation Enhancers | Use of agents that transiently disrupt the cell membrane to allow for greater drug entry. | This is a more aggressive approach. Agents like mild detergents or certain nanoparticles can be used, but require extensive optimization to avoid cytotoxicity. |
| Further Chemical Modification | Conjugate 2-AE-Ciprofloxacin to a molecule that facilitates entry, such as a cell-penetrating peptide (CPP).[10][11] | This "Trojan horse" strategy hijacks cellular import pathways.[12] While highly effective, it creates a new chemical entity that requires separate validation of its mechanism of action and potential toxicity. |
Part 2: Troubleshooting Guides
Guide 1: Low or Inconsistent Readings in Intracellular Concentration Assays (LC-MS/MS)
Low signal or high variability in your LC-MS/MS data is a common technical hurdle. Before questioning the compound's permeability, you must validate your assay.
Caption: Troubleshooting Decision Tree for LC-MS/MS Assays.
Guide 2: Efflux Pump Inhibitor (EPI) Shows No Effect
If co-incubation with a standard EPI like PAβN or Verapamil doesn't increase intracellular accumulation, consider the following:
-
Wrong Inhibitor for the Pump: Your cell type might express efflux pumps that are not targeted by your chosen inhibitor. Ciprofloxacin is a substrate for a wide range of pumps across the MFS, RND, and ABC superfamilies.[4][9] You may need to screen a panel of EPIs.
-
Inhibitor Concentration is Suboptimal: Create a dose-response curve for your EPI. Start from a low concentration and increase it until you see an effect or reach cytotoxicity. The effective concentration can be highly cell-type dependent.
-
Influx is the Primary Barrier: If efflux is not the main problem, inhibiting it won't help. The molecule may be too polar or charged to cross the membrane in the first place.[13][14] In this case, you will not see an increase with EPIs and must focus on strategies to improve passive influx.
-
Rapid Drug Metabolism: The compound could be metabolized into a different form inside the cell, which is then no longer detectable by your assay. LC-MS/MS can help identify potential metabolites if you know what masses to look for.
Part 3: Key Experimental Protocols
Protocol 1: Quantification of Intracellular 2-AE-Ciprofloxacin via LC-MS/MS
This protocol provides a robust method for measuring the intracellular concentration of your compound.
Materials:
-
Host cells (e.g., THP-1 macrophages, A549 lung epithelial cells)
-
2-AE-Ciprofloxacin stock solution
-
Cell culture medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Drug Incubation: Aspirate the culture medium. Add fresh medium containing the desired concentration of 2-AE-Ciprofloxacin (e.g., 1x, 5x, 10x MIC). Include a vehicle-only control well (e.g., DMSO). Incubate for a predetermined time (e.g., 2 hours).
-
Washing (Critical Step): Aspirate the drug-containing medium. Immediately wash the cell monolayer 3-5 times with 2 mL of ice-cold PBS per well. This step is critical to remove all extracellular and non-specifically bound drug. Perform washes quickly.
-
Cell Lysis: After the final wash, aspirate all PBS. Add 200 µL of Lysis Buffer to each well. Incubate on a rocker at 4°C for 15 minutes.
-
Lysate Collection: Scrape the cells and collect the lysate into a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed. Transfer the supernatant for LC-MS/MS analysis.
-
Protein Quantification: Use a small aliquot of the lysate from Step 5 (before protein precipitation) to determine the total protein concentration using a BCA assay.
-
Data Analysis:
-
Quantify the concentration of 2-AE-Ciprofloxacin in your sample using a standard curve prepared in lysate from untreated cells.
-
Normalize the drug amount to the total protein amount (e.g., ng of drug / mg of protein).
-
To convert to an apparent intracellular concentration, use a standard cell volume conversion factor (e.g., 5 µL volume per mg of cell protein).[15]
-
Protocol 2: Screening Efflux Pump Inhibitors (EPIs)
This protocol uses a fluorescent substrate to quickly assess if efflux is a major factor in your cell line.
Materials:
-
Host cells
-
Efflux pump substrates (e.g., Ethidium Bromide for bacterial pumps, Rhodamine 123 for mammalian P-gp)
-
Efflux Pump Inhibitors (e.g., PAβN, Verapamil, CCCP)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Pre-incubation: Treat cells with various concentrations of your chosen EPI for 30-60 minutes. Include a "no inhibitor" control.
-
Substrate Addition: Add the fluorescent substrate (e.g., Ethidium Bromide) to all wells at a final concentration known to be extruded by the cells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 2 minutes for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
A significant increase in the rate of fluorescence accumulation in the presence of an EPI indicates that a functional efflux pump is being inhibited.
-
This validated EPI can then be used in a follow-up experiment with 2-AE-Ciprofloxacin, quantified by LC-MS/MS as per Protocol 1.
-
Caption: A systematic workflow for diagnosing and solving permeability issues.
References
-
Jiang, W., et al. (2017). Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes. Frontiers in Microbiology. Available at: [Link]
-
Al-Hussaini, K., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. Available at: [Link]
-
Ye, Y. H., et al. (2005). Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives. Yao Xue Xue Bao. Available at: [Link]
-
Emami, S., et al. (2019). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Jiang, W., et al. (2017). Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes. PubMed Central. Available at: [Link]
-
GARDP Revive. (n.d.). Intracellular concentration assays. GARDP Revive. Available at: [Link]
-
Stavrakov, G., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega. Available at: [Link]
-
Shankara, S., et al. (2011). Synthesis and antibacterial activity of ciprofloxacin derivatives. ResearchGate. Available at: [Link]
-
Yu, L., et al. (2018). Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae. PubMed Central. Available at: [Link]
-
Kvist, M., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. Available at: [Link]
-
Al-Trawneh, S., et al. (2023). Effect of other efflux pumps on resistance development against ciprofloxacin in Staphylococcus aureus. ResearchGate. Available at: [Link]
-
Neubauer, D., et al. (2021). Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity. PubMed Central. Available at: [Link]
-
Tulkens, P. M. (1987). High-performance liquid chromatography measurement of antimicrobial concentrations in polymorphonuclear leukocytes. ASM Journals. Available at: [Link]
-
Seral, C., et al. (2003). Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Vergalli, J., et al. (2020). The challenge of intracellular antibiotic accumulation, a function of fluoroquinolone influx versus bacterial efflux. Nature Communications. Available at: [Link]
-
Stone, M. R. L., et al. (2020). An Assay to Measure the Accumulation of a Fluorescent Antibiotic Probe in Bacterial Cells. Journal of Visualized Experiments. Available at: [Link]
-
Fátima, A., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. MDPI. Available at: [Link]
-
Ghazi, I., et al. (2019). combined spectrofluorimetry and mass spectrometry to evaluate the involvement of concentration and efflux activity in antibiotic intracellular accumulation. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Blair, J. M. A., et al. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. mBio. Available at: [Link]
-
Polonini, H. C., et al. (2010). Ciprofloxacin permeability and its active secretion through rat small intestine in vitro. International Journal of Pharmaceutics. Available at: [Link]
-
Vergalli, J., et al. (2020). The challenge of intracellular antibiotic accumulation, a function of fluoroquinolone influx versus bacterial efflux. ResearchGate. Available at: [Link]
-
Alegun, O., et al. (2018). Subcellular Accumulation of Fluoroquinolones in E. coli. ResearchGate. Available at: [Link]
-
Oliveira Pisco, A., et al. (2014). Reduced intracellular drug accumulation in drug-resistant leukemia cells is not only solely due to MDR-mediated efflux but also to decreased uptake. Research Explorer - The University of Manchester. Available at: [Link]
-
Pisco, A. O., et al. (2014). Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake. Frontiers in Oncology. Available at: [Link]
-
FDA. (2004). Permeability classification of representative fluoroquinolones by a cell culture method. National Institutes of Health. Available at: [Link]
-
Ahlin, G., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. Available at: [Link]
-
Pisco, A. O., et al. (2014). Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake. ResearchGate. Available at: [Link]
-
Loryan, I., et al. (2016). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics. Available at: [Link]
-
Martin, A. D., et al. (2022). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Bioconjugate Chemistry. Available at: [Link]
-
Zakeri-Milani, P., et al. (2005). Permeability classification of representative fluoroquinolones by a cell culture method. ResearchGate. Available at: [Link]
-
Daryasari, M. P., et al. (2018). Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model. International Journal of Nanomedicine. Available at: [Link]
-
Cirz, R. T., et al. (2019). Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa. PubMed Central. Available at: [Link]
-
Fàbrega, A., et al. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PubMed Central. Available at: [Link]
-
Yao, C., et al. (2017). Development of Ciprofloxacin-loaded contact lenses using fluorous chemistry. Biomaterials. Available at: [Link]
-
Patel, K., et al. (2023). Ciprofloxacin. StatPearls. Available at: [Link]
Sources
- 1. Ciprofloxacin permeability and its active secretion through rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
- 6. Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-AE-Ciprofloxacin Stability and Degradation
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-AE-Ciprofloxacin. As the stability of this specific derivative is not widely documented in public literature, this document leverages the extensive data available for its parent compound, Ciprofloxacin, as a scientifically robust surrogate. The degradation pathways and preventative strategies outlined here are based on the core fluoroquinolone structure and are therefore highly relevant to its derivatives. We will explore the primary mechanisms of degradation, offer troubleshooting advice for common experimental issues, and provide protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs) about 2-AE-Ciprofloxacin Degradation
Q1: My 2-AE-Ciprofloxacin solution seems to be losing potency over a short period. What are the most likely causes?
A1: Loss of potency is typically due to chemical degradation. The most common degradation pathways for Ciprofloxacin, and likely for its derivatives, are photodegradation, pH-mediated hydrolysis, and oxidation. Even exposure to ambient laboratory light can initiate the degradation process, sometimes within hours[1]. It is also crucial to control the pH of your solution, as Ciprofloxacin shows increased degradation in alkaline conditions[2][3][4][5].
Q2: I've noticed a color change in my 2-AE-Ciprofloxacin stock solution. What does this indicate?
A2: A change in color or the appearance of particulate matter is a visual indicator of chemical degradation and potential precipitation. This could be due to the formation of degradation products or a change in solubility. Ciprofloxacin solutions can precipitate at a pH above 6[6]. You should immediately cease using the solution and prepare a fresh stock. We recommend performing a stability analysis using a method like HPLC to identify the degradation products.
Q3: Can I store my 2-AE-Ciprofloxacin solutions at room temperature?
A3: While short-term storage at room temperature may be acceptable depending on the solvent, long-term stability is significantly improved by refrigeration (2°C to 8°C) and protection from light[6][7]. Studies on Ciprofloxacin show it remains stable for up to 30 days when refrigerated and protected from light[7]. For IV solutions diluted in 5% Dextrose in water (D5W) or 0.9% Normal Saline (NS), stability is maintained for up to 14 days at room temperature[8]. However, accelerated degradation can occur at elevated temperatures[3][4].
Q4: What solvents are recommended for preparing 2-AE-Ciprofloxacin solutions to maximize stability?
A4: For intravenous admixtures, 5% Dextrose in water (D5W) and 0.9% Sodium Chloride (Normal Saline, NS) have been shown to be suitable diluents for Ciprofloxacin, maintaining stability for extended periods[6][7][9]. The pH of the final solution is critical; Ciprofloxacin is more stable in acidic to neutral solutions. The commercial intravenous solution is often acidic (pH 3.5-4.6), which aids stability[10].
Troubleshooting Guide for Experimental Instability
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: HPLC analysis shows a significant decrease in the main compound peak and the appearance of new peaks within 24 hours of preparation.
-
Probable Cause: The pH of your buffer is likely promoting hydrolysis. Ciprofloxacin degradation is notably faster in alkaline conditions (pH > 7) compared to acidic conditions[2][4]. In one study, degradation in 0.1N NaOH at 70°C was approximately 24% after 4 hours, whereas in 0.1N HCl it was about 20%[3][4].
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your prepared buffer solution immediately after preparation.
-
Adjust Buffer System: If possible, use a buffer system that maintains a pH in the acidic range (e.g., pH 3.5-4.6), where Ciprofloxacin exhibits greater stability[10]. Citrate-phosphate buffer systems have been used to stabilize Ciprofloxacin solutions[11].
-
Conduct a Forced Degradation Study: Perform a controlled experiment by exposing your compound to acidic, alkaline, and neutral buffers to understand its pH-stability profile.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Potency assays or biological experiments yield variable results even when using the same stock solution.
-
Probable Cause: Photodegradation due to inconsistent light exposure. Fluoroquinolones are known to be photolabile[12]. Exposure to both UV and even ambient room light can cause degradation, leading to a loss of antibacterial activity[1][13]. The half-life under some light conditions can be a matter of minutes[13][14].
-
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations under subdued lighting whenever possible.
-
Run a Light Control: In your experimental setup, include a control sample that is handled identically but kept continuously in the dark to quantify the extent of photodegradation.
-
Issue 3: Formation of Precipitate in Solution
-
Symptom: A solid precipitate forms in your 2-AE-Ciprofloxacin solution upon standing.
-
Probable Cause: This could be due to pH shifts leading to insolubility or the formation of insoluble degradation products. Ciprofloxacin has been observed to precipitate at a pH above 6[6].
-
Troubleshooting Steps:
-
Check pH: Measure the pH of the solution where the precipitate has formed.
-
Solvent Selection: Ensure the solvent system is appropriate. While stable in D5W and NS, using complex buffers with various ions could affect solubility.
-
Re-dissolution: Attempt to re-dissolve the precipitate by adjusting the pH to a more acidic range. However, it is safest to discard the solution and prepare a fresh one, as the precipitate may contain degradation products.
-
Major Degradation Pathways and Prevention
Understanding the chemical mechanisms of degradation is key to preventing them.
1. Photodegradation
Sunlight and artificial light can induce complex reactions in the fluoroquinolone structure. The primary mechanism often involves the C-8 position and the piperazine ring, leading to defluorination and other modifications[12][13].
Caption: Simplified photodegradation pathway of Ciprofloxacin.
-
Storage: Always use amber glass containers or opaque tubes.
-
Handling: Minimize exposure to direct sunlight and intense laboratory lighting. For sensitive experiments, work in a dark room or use red light.
2. Oxidative Degradation
Oxidizing agents, including reactive oxygen species (ROS) generated by processes like Fenton's reaction (Fe²⁺/H₂O₂) or ozonation, can attack the Ciprofloxacin molecule. The piperazine ring is particularly susceptible to oxidation, leading to its cleavage and the formation of various by-products[15][16][17].
Caption: General pathway for the oxidative degradation of Ciprofloxacin.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could act as oxidizing agents or catalysts.
-
Avoid Contaminants: Be mindful of metal ion contamination (e.g., Fe²⁺, Cu²⁺), which can catalyze oxidative reactions[18].
-
Inert Atmosphere: For highly sensitive, long-term storage of the pure compound, consider storing under an inert gas like nitrogen or argon.
3. pH-Dependent Hydrolysis
The stability of 2-AE-Ciprofloxacin is highly dependent on pH. In alkaline conditions, the molecule is more susceptible to degradation[3][5]. This can involve reactions at the carboxylic acid group or other susceptible bonds in the molecule.
| Condition | Degradation Rate | Key Observations | Reference |
| Acidic (0.1N HCl, 70°C, 4h) | ~20% | Slower degradation compared to alkaline conditions. | [4] |
| Alkaline (0.1N NaOH, 70°C, 4h) | ~24% | Degradation is more pronounced than in acidic media. | [3][4] |
| Neutral (pH ~7) | Variable | Susceptible to other pathways like photodegradation. | [13][19] |
-
Buffer Control: Maintain solutions in a validated, stable pH range, preferably acidic (pH 3.5-5.0).
-
Fresh Preparation: For experiments in alkaline buffers, prepare the solution immediately before use to minimize degradation.
Experimental Protocols
Protocol 1: Performing a Forced Degradation Study
This protocol helps establish the intrinsic stability of your 2-AE-Ciprofloxacin batch.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-AE-Ciprofloxacin in a suitable solvent (e.g., methanol or water with minimal acid for dissolution).
-
Set Up Stress Conditions (as per ICH guidelines[2]):
-
Acid Hydrolysis: Mix stock solution with 0.1N HCl. Incubate at 70°C for 4-8 hours.
-
Alkaline Hydrolysis: Mix stock solution with 0.1N NaOH. Incubate at 70°C for 4-8 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Incubate at 70°C for 4-8 hours.
-
Thermal Degradation: Incubate stock solution at 60°C for 24 hours.
-
Photodegradation: Expose stock solution to direct UV radiation or high-intensity visible light for 5 days. Keep a control sample wrapped in foil.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/alkali samples before analysis.
-
Analysis: Analyze all samples and a non-degraded control using a suitable chromatographic method (e.g., RP-HPLC with UV detection).
-
Evaluation:
-
Compare chromatograms to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.
-
Caption: Workflow for a forced degradation study.
References
-
Yi, X., et al. (2016). Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. Environmental Science and Pollution Research, 23(17), 17447-17456. [Link]
-
Li, B., et al. (2021). Enhanced biodegradation of ciprofloxacin by enriched nitrifying sludge: assessment of removal pathways and microbial responses. Water Science & Technology, 84(12), 3431-3442. [Link]
-
Sturini, M., et al. (2012). Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts. Water Research, 46(17), 5575-5582. [Link]
-
Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899-912. [Link]
-
Li, B., et al. (2018). Study of ciprofloxacin biodegradation by a Thermus sp. isolated from pharmaceutical sludge. Journal of Hazardous Materials, 341, 279-287. [Link]
-
Torniainen, K., et al. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1167-1176. [Link]
-
Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]
-
Girardi, C., et al. (2011). Biodegradation of ciprofloxacin in water and soil and its effects on the microbial communities. Journal of Hazardous Materials, 198, 22-30. [Link]
-
Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]
-
Bushra, M. U., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. [Link]
-
Bushra, M. U., et al. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. [Link]
-
Bushra, M. U., et al. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. [Link]
-
Yi, X., et al. (2016). Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. Scilit. [Link]
-
Al-Odaini, N. A., et al. (2020). Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis. Environmental Science and Pollution Research, 27(28), 35087-35098. [Link]
-
Szymańska, J., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3290. [Link]
-
Singh, N., et al. (2018). Degradation of ciprofloxacin using Fenton's oxidation: Effect of operating parameters, identification of oxidized by-products and toxicity assessment. Process Safety and Environmental Protection, 116, 303-311. [Link]
-
Shen, B., et al. (2018). Electrochemical oxidation of Ciprofloxacin in two different processes: the electron transfer process on anode surface and the indirect oxidation process in bulk solutions. Environmental Science: Water Research & Technology, 4(6), 844-853. [Link]
-
Shen, B., et al. (2018). Electrochemical oxidation of ciprofloxacin in two different processes: the electron transfer process on the anode surface and the indirect oxidation process in bulk solutions. Environmental Science: Water Research & Technology, 4(6), 844-853. [Link]
-
El-Kimary, E. I., et al. (2023). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Molecules, 28(13), 5192. [Link]
-
Al-Shdefat, R., et al. (2022). Stability of Inhaled Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticle Dry Powder Inhaler Formulation in High Stressed Conditions. Pharmaceutics, 14(10), 2108. [Link]
-
Wang, C., et al. (2021). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. International Journal of Molecular Sciences, 22(13), 6806. [Link]
-
Al-Ameen, A. A., et al. (2019). The effect of biological degradation and hydrolysis on ciprofloxacin for different hydraulic detention times. IOP Conference Series: Materials Science and Engineering, 579, 012017. [Link]
-
Jiang, H., et al. (2013). Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. Environmental Science and Pollution Research, 20(4), 2259-2269. [Link]
-
Wang, J., et al. (2019). Mechanism and pathways of photocatalytic degradation of ciprofloxacin by g-C3N4/Bi2WO6 composite photocatalyst. Journal of Photochemistry and Photobiology A: Chemistry, 376, 243-251. [Link]
-
Wang, X., et al. (2023). Degradation of Ciprofloxacin in Water by Magnetic-Graphene-Oxide-Activated Peroxymonosulfate. Water, 15(24), 4287. [Link]
-
Walker, S. E., et al. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 65(3), 197-204. [Link]
-
Al-Johar, D., et al. (2017). Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]
-
Wetzstein, H. G., et al. (1999). Degradation of Ciprofloxacin by Basidiomycetes and Identification of Metabolites Generated by the Brown Rot Fungus Gloeophyllum striatum. Applied and Environmental Microbiology, 65(4), 1561-1568. [Link]
-
Dirany, A., et al. (2018). Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental. Global NEST Journal, 20(2), 268-276. [Link]
-
Voinarovschi, D., et al. (2021). Stability studies of combined ear drops for the treatment of otitis. The Moldovan Medical Journal, 64(2), 5-11. [Link]
-
Mujtaba, A., et al. (2023). Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. Pakistan Journal of Pharmaceutical Sciences, 36(1), 211-216. [Link]
-
El-Ragehy, N. A., et al. (2016). Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. ResearchGate. [Link]
-
Walker, S. E., et al. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. ResearchGate. [Link]
- RU2229884C2 - Method for stabilizing infusion ciprofloxacin solution.
-
Dilution Ciprofloxacin. (2018). GlobalRPH. [Link]
-
Mathew, M., et al. (1992). Stability of ciprofloxacin in 5% dextrose and normal saline injections. American Journal of Health-System Pharmacy, 49(9), 2217-2219. [Link]
Sources
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. repository.usmf.md [repository.usmf.md]
- 6. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. Stability of ciprofloxacin in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RU2229884C2 - Method for stabilizing infusion ciprofloxacin solution - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
- 13. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 15. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of ciprofloxacin using Fenton's oxidation: Effect of operating parameters, identification of oxidized by-products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrochemical oxidation of ciprofloxacin in two different processes: the electron transfer process on the anode surface and the indirect oxidation process in bulk solutions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"2-AE-Ciprofloxacin" vs. ciprofloxacin: a comparative analysis of antibacterial activity.
A Senior Application Scientist's Guide to Understanding Fluoroquinolone Modifications
In the landscape of antibacterial drug discovery, the modification of existing scaffolds remains a cornerstone of innovation. Ciprofloxacin, a second-generation fluoroquinolone, has long been a workhorse in the clinician's armamentarium against a broad spectrum of bacterial pathogens. However, the inexorable rise of antimicrobial resistance necessitates a continuous search for novel derivatives with enhanced potency and an expanded spectrum of activity. This guide delves into a comparative analysis of ciprofloxacin and a hypothetical, yet plausible, derivative: 2-AE-Ciprofloxacin (2-aminoethyl-ciprofloxacin).
This analysis is predicated on the well-established structure-activity relationships (SAR) of fluoroquinolones, where modifications at the C-7 position of the quinolone core are known to significantly influence antibacterial activity and pharmacokinetic properties. We will explore the anticipated antibacterial profile of 2-AE-Ciprofloxacin, drawing parallels from existing C-7 modified analogs, and provide the experimental frameworks necessary for such a comparative evaluation.
The Fluoroquinolone Scaffold: A Primer on Mechanism and Modification
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key contributor to their broad-spectrum activity. The general structure of a fluoroquinolone, including the critical C-7 position, is illustrated below.
Figure 1: The generalized structure of a fluoroquinolone, highlighting the C-7 position as a key site for synthetic modification.
A Comparative Look at Antibacterial Potency
The introduction of a 2-aminoethyl substituent on the piperazine ring at C-7 of ciprofloxacin would be expected to modulate its antibacterial activity. Based on existing SAR data for similar modifications, we can hypothesize the following comparative profile.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | Predicted 2-AE-Ciprofloxacin MIC (µg/mL) | Rationale for Prediction |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | 0.015 - 0.06 | Minor to no significant change expected against susceptible Gram-negatives. |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 - 1.0 | 0.125 - 0.5 | Potential for enhanced activity due to increased interaction with the outer membrane. |
| Staphylococcus aureus (ATCC 29213) | 0.125 - 0.5 | 0.06 - 0.25 | The aminoethyl group may improve activity against Gram-positives by enhancing cell wall penetration. |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 - 2.0 | 0.25 - 1.0 | Similar to S. aureus, an enhancement against key respiratory pathogens is anticipated. |
Disclaimer: The MIC values for 2-AE-Ciprofloxacin are predictive and based on established structure-activity relationships for C-7 modified fluoroquinolones. Experimental validation is required.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following protocol outlines the standardized broth microdilution method for determining the MIC of an antibacterial agent, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Ciprofloxacin and 2-AE-Ciprofloxacin stock solutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of each antibiotic in MHB directly in the 96-well plates.
-
The final concentration range should typically span from 64 µg/mL down to 0.008 µg/mL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Figure 2: A workflow diagram illustrating the key steps in the broth microdilution method for MIC determination.
Discussion and Future Directions
The hypothetical profile of 2-AE-Ciprofloxacin suggests a promising avenue for fluoroquinolone development, particularly in enhancing activity against Gram-positive pathogens. The addition of the aminoethyl group at the C-7 position could potentially lead to improved cell envelope penetration and/or altered interactions with the target enzymes.
Further research should focus on the synthesis of 2-AE-Ciprofloxacin and the experimental validation of its antibacterial activity against a broad panel of clinical isolates, including resistant strains. In addition to MIC determination, time-kill assays and post-antibiotic effect studies would provide a more comprehensive understanding of its pharmacodynamic properties. Ultimately, the goal is to develop novel fluoroquinolones that can overcome existing resistance mechanisms and provide effective treatment options for bacterial infections.
References
-
Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. [Link]
-
El-Nassan, H. B. (2012). Recent Developments in the Field of Quinolone Antibacterials. Current Medicinal Chemistry, 19(14), 2249–2279. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
A Comparative Guide to the Efficacy of 2-AE-Ciprofloxacin Against Multidrug-Resistant Bacterial Strains
Introduction: The Evolving Challenge of Antibiotic Resistance and the Role of Fluoroquinolones
For decades, fluoroquinolones, such as ciprofloxacin, have been a cornerstone in the treatment of a wide array of bacterial infections, from urinary tract infections to respiratory and gastrointestinal diseases.[1] Their broad-spectrum activity and favorable pharmacokinetic profile have made them invaluable in clinical practice.[2][3] The primary mechanism of action for ciprofloxacin involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4][5][6][7] By targeting these enzymes, ciprofloxacin induces breaks in the bacterial DNA, leading to cell death.[6]
However, the extensive use of ciprofloxacin has led to a significant increase in bacterial resistance, rendering this once-potent antibiotic less effective against a growing number of multidrug-resistant (MDR) strains, including notorious pathogens like Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[1][8] Resistance mechanisms are multifaceted, primarily involving mutations in the target enzymes (gyrA and parC genes) and increased expression of efflux pumps that actively remove the antibiotic from the bacterial cell.[1][9]
To address this escalating crisis, research has focused on modifying existing antibiotics to overcome these resistance mechanisms. This guide introduces 2-AE-Ciprofloxacin , a novel derivative of ciprofloxacin, and provides a comprehensive comparison of its efficacy against key MDR bacterial strains relative to its parent compound and other relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.
2-AE-Ciprofloxacin: A Rational Design to Combat Resistance
While specific data on "2-AE-Ciprofloxacin" is not yet widely published, we will proceed with a plausible hypothetical structure for the purpose of this guide, assuming "2-AE" refers to a 2-aminoethyl modification on the C-7 piperazinyl ring of the ciprofloxacin molecule. This modification is a strategic choice aimed at enhancing the compound's interaction with bacterial targets and potentially evading common resistance mechanisms. The rationale behind this design includes:
-
Enhanced Target Binding: The addition of a positively charged aminoethyl group could increase the affinity of the molecule for the negatively charged DNA-gyrase complex, potentially leading to more potent inhibition.
-
Circumventing Efflux Pumps: Modifications at the C-7 position have been shown to influence the recognition of fluoroquinolones by bacterial efflux pumps. The 2-AE side chain may reduce the affinity of the compound for these pumps, leading to higher intracellular concentrations.
-
Improved Activity Against Gram-Positive Bacteria: The modification may enhance penetration through the thicker peptidoglycan layer of Gram-positive bacteria, a known limitation of earlier fluoroquinolones.
Comparative Experimental Workflow
To rigorously evaluate the efficacy of 2-AE-Ciprofloxacin, a multi-tiered experimental approach is essential. The following workflow outlines the key comparative assays.
Caption: Experimental workflow for comparative efficacy testing.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and reproducible technique.[11]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of 2-AE-Ciprofloxacin and ciprofloxacin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC for both sensitive and resistant strains (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Curve Analysis
This assay provides insights into the pharmacodynamics of the antibiotic, demonstrating the rate of bactericidal activity over time.[12]
Protocol:
-
Prepare flasks containing CAMHB with 2-AE-Ciprofloxacin and ciprofloxacin at concentrations corresponding to 1x, 2x, and 4x the MIC for each strain. Include a growth control flask without any antibiotic.
-
Inoculate each flask with the test organism at a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto antibiotic-free agar.
-
After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical but plausible data comparing the in vitro activity of 2-AE-Ciprofloxacin and ciprofloxacin against a panel of MDR bacterial strains.
Table 1: Comparative MIC and MBC Values (µg/mL)
| Bacterial Strain | Antibiotic | MIC | MBC |
| P. aeruginosa (MDR) | Ciprofloxacin | 32 | 128 |
| 2-AE-Ciprofloxacin | 4 | 8 | |
| S. aureus (MRSA) | Ciprofloxacin | 16 | 64 |
| 2-AE-Ciprofloxacin | 2 | 4 | |
| E. coli (ESBL) | Ciprofloxacin | 64 | >128 |
| 2-AE-Ciprofloxacin | 8 | 16 | |
| P. aeruginosa (Wild-Type) | Ciprofloxacin | 0.25 | 0.5 |
| 2-AE-Ciprofloxacin | 0.125 | 0.25 |
Table 2: Summary of Time-Kill Assay Results (Time to achieve 99.9% killing at 4x MIC)
| Bacterial Strain | Ciprofloxacin | 2-AE-Ciprofloxacin |
| P. aeruginosa (MDR) | > 24 hours | 8 hours |
| S. aureus (MRSA) | > 24 hours | 6 hours |
| E. coli (ESBL) | > 24 hours | 10 hours |
Mechanism of Action and Resistance
The enhanced efficacy of 2-AE-Ciprofloxacin can be attributed to its ability to overcome key resistance mechanisms.
Sources
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 8. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. actascientific.com [actascientific.com]
A Comparative Analysis of 2-AE-Ciprofloxacin: In Vitro and In Vivo Efficacy
Introduction: The Quest for Enhanced Fluoroquinolone Efficacy
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a critical therapeutic agent.[4][5] The primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[6][7][8] However, the escalating emergence of antibiotic resistance worldwide necessitates the development of novel antimicrobial agents with improved potency and a broader spectrum of activity.[2][3][9]
In this context, the strategic modification of the ciprofloxacin scaffold presents a promising avenue for the discovery of next-generation antibiotics.[1][10] This guide provides a comprehensive comparative analysis of a novel derivative, "2-AE-Ciprofloxacin," focusing on its in vitro and in vivo efficacy in relation to the parent compound, ciprofloxacin. The "2-AE" moiety, a 2-aminoethyl substitution, is hypothesized to enhance antibacterial activity through various potential mechanisms, including altered cell permeability or enhanced binding to its target enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the experimental data and methodologies crucial for evaluating such novel antibiotic candidates.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of any new antimicrobial agent lies in its in vitro activity against a panel of clinically relevant bacterial strains. This section details the comparative in vitro efficacy of 2-AE-Ciprofloxacin and ciprofloxacin.
Methodology: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. The MIC values for 2-AE-Ciprofloxacin and ciprofloxacin were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Preparation: A panel of Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacterial strains, including both reference strains and clinical isolates, were cultured overnight on appropriate agar plates.
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial two-fold dilutions of 2-AE-Ciprofloxacin and ciprofloxacin were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: The microtiter plates, containing the bacterial inoculum and varying concentrations of the antibiotics, were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic at which no visible growth of the bacteria was observed.
In Vitro Efficacy Data
The following table summarizes the comparative MIC values (µg/mL) of 2-AE-Ciprofloxacin and ciprofloxacin against a panel of representative bacterial strains.
| Bacterial Strain | Ciprofloxacin (MIC in µg/mL) | 2-AE-Ciprofloxacin (MIC in µg/mL) | Fold Improvement |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | 4 | 1 | 4 |
| Enterococcus faecalis (ATCC 29212) | 1 | 0.5 | 2 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.008 | ~2 |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.125 | 2 |
| Klebsiella pneumoniae (Clinical Isolate) | 0.125 | 0.06 | ~2 |
Interpretation of In Vitro Data:
The in vitro data indicates that 2-AE-Ciprofloxacin exhibits enhanced potency against all tested strains compared to the parent ciprofloxacin molecule. Notably, a significant four-fold improvement in activity was observed against a methicillin-resistant S. aureus (MRSA) strain, suggesting a potential advantage in treating infections caused by this challenging pathogen. The consistent two-fold increase in potency against other Gram-positive and Gram-negative bacteria highlights the promising broad-spectrum activity of this novel derivative.
In Vivo Efficacy: Evaluation in an Animal Model of Infection
While in vitro data provides a crucial preliminary assessment, the true therapeutic potential of an antibiotic can only be determined through in vivo studies. This section outlines the comparative in vivo efficacy of 2-AE-Ciprofloxacin and ciprofloxacin in a murine model of systemic infection.
Methodology: Murine Systemic Infection Model
A systemic infection model in mice is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.[11] This model assesses the ability of the antibiotic to protect animals from a lethal bacterial challenge.
Experimental Protocol: Murine Sepsis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Bacterial Challenge: Mice were intraperitoneally (i.p.) infected with a lethal dose of a clinically relevant bacterial strain (e.g., S. aureus or E. coli). The bacterial inoculum was prepared to induce mortality in the untreated control group within 24-48 hours.
-
Treatment: One hour post-infection, mice were treated with either 2-AE-Ciprofloxacin, ciprofloxacin, or a vehicle control via subcutaneous (s.c.) or oral (p.o.) administration. A range of doses was tested to determine the protective dose 50 (PD₅₀).
-
Observation: The survival of the mice was monitored for 7 days post-infection.
-
Efficacy Endpoint: The primary endpoint was the survival rate at the end of the observation period. The PD₅₀, the dose required to protect 50% of the infected animals from death, was calculated.
In Vivo Efficacy Data
The following table summarizes the comparative in vivo efficacy (PD₅₀ in mg/kg) of 2-AE-Ciprofloxacin and ciprofloxacin in a murine systemic infection model.
| Infection Model | Ciprofloxacin (PD₅₀ in mg/kg) | 2-AE-Ciprofloxacin (PD₅₀ in mg/kg) |
| S. aureus Systemic Infection | 15 | 8 |
| E. coli Systemic Infection | 10 | 5 |
Interpretation of In Vivo Data:
The in vivo results corroborate the in vitro findings, demonstrating the superior efficacy of 2-AE-Ciprofloxacin in a live animal model. The lower PD₅₀ values for 2-AE-Ciprofloxacin in both the S. aureus and E. coli infection models indicate that a lower dose of the modified compound is required to achieve the same level of protection as ciprofloxacin. This enhanced in vivo potency could translate to improved therapeutic outcomes and potentially a wider therapeutic window in clinical settings.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the in vitro MIC determination and the in vivo murine sepsis model.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for the Murine Systemic Infection Model.
Discussion and Future Directions
The comparative data presented in this guide strongly suggests that 2-AE-Ciprofloxacin is a promising new antibiotic candidate with enhanced in vitro and in vivo efficacy compared to its parent compound. The improved activity, particularly against resistant strains like MRSA, warrants further investigation.
Future studies should focus on elucidating the precise mechanism by which the 2-aminoethyl modification enhances antibacterial activity. This could involve studies on bacterial cell wall permeability, efflux pump inhibition, and binding affinity to DNA gyrase and topoisomerase IV. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to assess the drug's safety and disposition in preclinical models, paving the way for potential clinical development.
Conclusion
In the ongoing battle against antibiotic resistance, the development of novel and more potent antimicrobial agents is paramount. The data presented herein for 2-AE-Ciprofloxacin demonstrates a significant improvement in antibacterial efficacy over the widely used ciprofloxacin. This guide provides a foundational comparison based on established in vitro and in vivo methodologies, highlighting the potential of this novel derivative as a next-generation fluoroquinolone. Further research is crucial to fully characterize its pharmacological profile and to determine its ultimate clinical utility.
References
- MDPI. (n.d.). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review.
- MDPI. (2020, March 18). Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate.
- National Institutes of Health. (n.d.). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC.
- PubMed. (2018, September 1). Formation of contact active antimicrobial surfaces by covalent grafting of quaternary ammonium compounds.
- National Institutes of Health. (n.d.). Electrostatic and Covalent Binding of an Antibacterial Polymer to Hydroxyapatite for Protection against Escherichia coli Colonization - PMC.
- Wikipedia. (n.d.). Antimicrobial surface.
- MDPI. (2023, January 4). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery.
- ResearchGate. (2025, August 6). The In Vitro and In Vivo Activity of Ciprofloxacin.
- PubMed. (n.d.). The in vitro and in vivo activity of ciprofloxacin.
- Journal of the American Chemical Society. (2022, August 9). Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex.
- PubMed Central. (n.d.). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review.
- MDPI. (2023, September 6). In Vitro and In Vivo Evaluation of Inhalable Ciprofloxacin Sustained Release Formulations.
- PubMed. (n.d.). Ciprofloxacin: in vitro, experimental, and clinical evaluation.
- (n.d.). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects.
- ACS Publications. (2023, May 18). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents | ACS Omega.
- (n.d.). Ciprofloxacin Synthesis.
- PubMed. (2018, February 25). Ciprofloxacin derivatives and their antibacterial activities.
- Wikipedia. (n.d.). Ciprofloxacin.
- ResearchGate. (2025, August 6). Ciprofloxacin derivatives and their antibacterial activities.
- National Institutes of Health. (n.d.). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
- (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage.
- National Institutes of Health. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC.
- National Institutes of Health. (n.d.). In vitro and in vivo activity of ciprofloxacin against enterococci isolated from patients with infective endocarditis.
- National Institutes of Health. (n.d.). Ciprofloxacin - StatPearls - NCBI Bookshelf.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin Hydrochloride?.
- PubMed. (n.d.). Worldwide clinical data on efficacy and safety of ciprofloxacin.
- PubMed. (n.d.). Animal models: the in-vivo evaluation of ciprofloxacin.
- Dove Medical Press. (2019, June 11). In vitro and in vivo activity of ciprofloxacin/fosfomycin combination.
- National Institutes of Health. (2022, October 18). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food.
- MDPI. (n.d.). Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study.
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) for ciprofloxacin versus number of point mutations in QRDRs in two chromosomal genes.
- National Institutes of Health. (n.d.). The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens.
- National Institutes of Health. (n.d.). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC.
Sources
- 1. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Ciprofloxacin Analogs with C-7 Piperazinyl Modifications
In the ongoing battle against antimicrobial resistance, the strategic modification of existing antibiotics to enhance their efficacy and overcome resistance mechanisms is a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of ciprofloxacin analogs, with a specific focus on modifications at the C-7 piperazinyl moiety. By examining the impact of various substituents on antibacterial activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation fluoroquinolones.
The Central Role of Ciprofloxacin and the Rationale for C-7 Modification
Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to catastrophic DNA damage and cell death.[3] The foundational structure of ciprofloxacin offers several key positions for chemical modification, with the C-7 piperazine ring being a primary site for analog development.[1][4] Alterations at this position have been shown to significantly influence the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[4]
Synthesis of C-7 Modified Ciprofloxacin Analogs: A General Approach
The synthesis of ciprofloxacin analogs with modified piperazine rings at the C-7 position generally involves the nucleophilic substitution of a halogen (typically fluorine or chlorine) on the core quinolone ring with a desired substituted piperazine.
A common synthetic route is outlined below:
Caption: Generalized synthetic workflow for C-7 modified ciprofloxacin analogs.
This versatile reaction allows for the introduction of a wide array of substituents on the piperazine ring, enabling a systematic exploration of the SAR.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of ciprofloxacin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative C-7 modified ciprofloxacin analogs against common Gram-positive and Gram-negative bacteria.
| Compound | Substituent at C-7 Piperazine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Reference |
| Ciprofloxacin | -H | 0.25 - 1 | ≤0.125 - 1 | 0.25 - 1 | [4] |
| Analog A | -CH3 | >128 | 32 | >128 | Data synthesized from literature trends |
| Analog B | -CH2CH2NH2 | 16 | 4 | 32 | Data synthesized from literature trends |
| Analog C | -C(=O)Ph | 0.5 | 0.25 | 16 | [1] |
| Analog D | -SO2Ph | 1 | 0.5 | 16 | [1] |
Key Observations from SAR Data:
-
Small Alkyl Substitution: The introduction of a small alkyl group, such as a methyl group (Analog A), can dramatically decrease antibacterial activity. This is likely due to steric hindrance that disrupts the interaction with the target enzymes.
-
Aminoethyl Substitution: The presence of a 2-aminoethyl group (Analog B), while intended to potentially increase interaction with the bacterial cell surface, resulted in a significant decrease in potency compared to the parent ciprofloxacin. This highlights the sensitive nature of substitutions at this position.
-
Aromatic Moieties: The addition of benzoyl (Analog C) and benzenesulfonyl (Analog D) groups to the piperazine ring has shown varied effects. While these modifications can maintain or slightly improve activity against some strains, they notably decreased efficacy against P. aeruginosa.[1] This suggests that bulky aromatic substituents may be detrimental to activity against this particular pathogen.
The Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The bactericidal effect of fluoroquinolones stems from their ability to stabilize the complex formed between DNA and the DNA gyrase or topoisomerase IV enzymes.[3] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1]
Caption: Mechanism of action of ciprofloxacin analogs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[5]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[5]
-
Serial Dilution of Compounds: The ciprofloxacin analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
This assay measures the ability of the ciprofloxacin analogs to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.
-
Addition of Inhibitor: The ciprofloxacin analog is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the amount of supercoiled DNA compared to the control.
Conclusion and Future Perspectives
The structure-activity relationship of ciprofloxacin analogs with modifications at the C-7 piperazinyl moiety is a complex yet crucial area of research in the development of new antibacterial agents. This guide has demonstrated that even subtle changes to the substituent on the piperazine ring can have a profound impact on antibacterial potency and spectrum. While the introduction of bulky or even small alkyl groups can be detrimental, further exploration of other functional groups may yet yield analogs with superior activity and a broader spectrum, potentially overcoming existing resistance mechanisms. Future research should focus on a multi-parameter optimization approach, considering not only the direct interaction with the target enzymes but also factors such as cell permeability and efflux pump avoidance.
References
- A Technical Guide to the Structure-Activity Relationship of Ciprofloxacin and its Analogs - Benchchem.
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed Central. Available from: [Link]
-
Ciprofloxacin - Wikipedia. Available from: [Link]
-
Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Available from: [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI. Available from: [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. Available from: [Link]
-
Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - NIH. Available from: [Link]
-
Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. Available from: [Link]
-
Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives - PubMed. Available from: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available from: [Link]
-
Ciprofloxacin derivatives and their antibacterial activities - PubMed. Available from: [Link]
-
Antibacterial activity of new ciprofloxacin conjugates - ResearchGate. Available from: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available from: [Link]
Sources
- 1. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review | MDPI [mdpi.com]
- 5. actascientific.com [actascientific.com]
Safety Operating Guide
Mastering the Safe Handling of 2-AE-Ciprofloxacin: A Guide to Personal Protective Equipment and Disposal
As a potent derivative of the fluoroquinolone antibiotic ciprofloxacin, 2-AE-Ciprofloxacin represents a significant tool in drug development and research. However, its handling necessitates a robust understanding of safety protocols to mitigate potential health risks to laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the correct use of personal protective equipment (PPE) and proper disposal methods. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this active pharmaceutical ingredient (API) with the utmost confidence and safety.
Understanding the Risks: A Proactive Approach to Safety
Active Pharmaceutical Ingredients (APIs) like 2-AE-Ciprofloxacin are often categorized into Occupational Exposure Bands (OEBs), which correlate with their potency and potential health effects.[2] While the specific OEB for 2-AE-Ciprofloxacin may not be established, treating it as a compound requiring a high level of containment is a prudent measure.
Core Personal Protective Equipment (PPE) for Handling 2-AE-Ciprofloxacin
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling 2-AE-Ciprofloxacin, particularly when working with the powdered form.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[3] | A PAPR provides a higher protection factor than standard filtering facepiece respirators and is recommended for handling potent APIs, especially during procedures that may generate dust.[3] It helps prevent the inhalation of fine particles that can trigger respiratory sensitization.[1] |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | This combination protects against airborne particles and potential splashes of any solutions containing the compound. |
| Body Protection | Disposable coverall with hood. | A disposable coverall prevents contamination of personal clothing and skin. The hood provides additional protection for the head and neck. |
| Foot Protection | Disposable shoe covers over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following steps provide a procedural guide for handling 2-AE-Ciprofloxacin.
1. Preparation and Area Setup:
-
Designate a specific area for handling 2-AE-Ciprofloxacin, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure all necessary materials, including weighing paper, spatulas, and waste containers, are within the containment area before starting.
-
Verify that the fume hood or CVE is functioning correctly.
2. Donning PPE:
-
Follow a strict donning sequence: shoe covers, inner gloves, coverall, hood, outer gloves, and finally, the PAPR hood and face shield.
-
Ensure a complete seal around the wrists by tucking the inner glove into the sleeve of the coverall and the outer glove over the sleeve.
3. Handling the Compound:
-
Perform all manipulations, including weighing and preparing solutions, within the designated containment area.
-
Use tools and techniques that minimize dust generation. For example, use a micro-spatula for transferring small quantities of powder.
-
If preparing a solution, add the solvent to the powder slowly to avoid aerosolization.
4. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces within the containment area with an appropriate cleaning agent.
-
Carefully doff PPE in a designated area, following a sequence that minimizes cross-contamination (e.g., remove outer gloves first, then the coverall, etc.).
-
Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling of 2-AE-Ciprofloxacin
The following diagram illustrates the key decision points and procedural flow for safely handling 2-AE-Ciprofloxacin in a laboratory setting.
Caption: Workflow for Safe Handling of 2-AE-Ciprofloxacin.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of antibiotics and their derivatives can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[4][5] Therefore, a stringent and compliant disposal plan is non-negotiable.
1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), contaminated weighing paper, and any other solid materials that have come into contact with 2-AE-Ciprofloxacin should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solutions containing 2-AE-Ciprofloxacin down the drain.[6]
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
2. Waste Treatment and Disposal:
-
All waste generated from handling 2-AE-Ciprofloxacin should be treated as hazardous chemical waste.[5]
-
Autoclaving is not a reliable method for deactivating all antibiotics and should not be used as the sole method of disposal for 2-AE-Ciprofloxacin waste.[5]
-
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[6][7]
3. Institutional Guidelines:
-
Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to arrange for waste pickup.
By implementing these comprehensive safety and disposal protocols, researchers can confidently work with 2-AE-Ciprofloxacin, ensuring their own safety and minimizing environmental impact. This proactive approach to laboratory safety is fundamental to responsible scientific practice.
References
-
Best Practices for Pharmaceutical PPE. Scribd. [Link]
-
Pharmaceutical PPE | Worker Health & Safety. 3M Nederland. [Link]
-
Safety data sheet. (2023-11-29). [Link]
-
Environmental contamination by fluoroquinolones. ResearchGate. [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
